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  • Product: 6-Methyl-2-(4-nitrobenzoyl)pyridine
  • CAS: 1187166-02-4

Core Science & Biosynthesis

Foundational

Electronic Absorption Spectra of 6-Methyl-2-(4-nitrobenzoyl)pyridine: A Comprehensive Technical Guide

Executive Summary 6-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) is a highly conjugated synthetic organic compound utilized extensively as a building block in medicinal chemistry, materials science, and the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) is a highly conjugated synthetic organic compound utilized extensively as a building block in medicinal chemistry, materials science, and the development of photoresponsive molecular switches. Understanding its electronic absorption (UV-Vis) spectrum is critical for researchers employing this molecule in photochemical assays, ligand design, and computational modeling. This whitepaper provides an in-depth analysis of the compound's photophysical properties, detailing the causality behind its electronic transitions, the theoretical frameworks used to predict them, and the standardized experimental protocols required for empirical validation.

Molecular Architecture and Chromophoric System

The electronic absorption profile of 6-methyl-2-(4-nitrobenzoyl)pyridine is dictated by its extended conjugated system. The molecule consists of three primary structural domains that interact electronically:

  • The Pyridine Ring : Substituted with a weak electron-donating methyl group at the C-6 position.

  • The Carbonyl Bridge : Acts as a conjugated linker and introduces non-bonding ( n ) electrons.

  • The 4-Nitrophenyl Moiety : The nitro group (–NO₂) is a powerful electron-withdrawing group (EWG).

Mechanistic Causality of Absorption

The juxtaposition of the electron-donating methylpyridine system and the strongly electron-withdrawing nitrobenzoyl system creates a "push-pull" electronic architecture. This structural motif facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in complex absorption bands that span the ultraviolet and near-visible regions[1].

Theoretical Framework: Time-Dependent Density Functional Theory (TD-DFT)

Before conducting empirical measurements, modern spectroscopic workflows utilize Time-Dependent Density Functional Theory (TD-DFT) to predict and assign electronic transitions. This computational approach provides a self-validating benchmark for experimental data[2].

Computational Causality

Gas-phase calculations often fail to accurately predict the absorption maxima of highly polarizable molecules like nitrobenzoylpyridines because they ignore the stabilization of excited states by solvent molecules. Therefore, a Polarizable Continuum Model (PCM) must be integrated into the TD-DFT workflow to simulate the dielectric environment of the solvent (e.g., methanol or DMSO)[3].

The hybrid functional B3LYP or the dispersion-corrected ωB97XD combined with a robust basis set like 6-311++G(d,p) is standard for resolving the complex three-step inversion-rotation reaction mechanisms and excited-state dynamics of these chromophores[4].

TDDFT_Workflow N1 Initial Geometry Input (C13H10N2O3) N2 Ground State Optimization (DFT/B3LYP/6-311++G**) N1->N2 N3 Frequency Calculation (Verify True Minimum) N2->N3 N4 Solvent Model Application (PCM - Methanol/DMSO) N3->N4 N5 TD-DFT Calculation (Excited States & Transitions) N4->N5 N6 Simulated UV-Vis Spectrum Generation N5->N6

Computational workflow for predicting UV-Vis spectra using TD-DFT.

Experimental UV-Vis Spectroscopy Protocol

To ensure high-fidelity, reproducible data, the experimental protocol must be rigorously controlled. The following step-by-step methodology outlines the standard procedure for acquiring the UV-Vis spectrum of 6-methyl-2-(4-nitrobenzoyl)pyridine.

Step-by-Step Methodology
  • Solvent Selection : Select spectroscopic-grade methanol (MeOH) or dimethyl sulfoxide (DMSO). Causality: Spectroscopic-grade solvents lack UV-absorbing impurities. Methanol is highly polar and protic, which will highlight hydrogen-bonding effects on the n→π∗ transitions.

  • Sample Preparation : Prepare a stock solution at 1×10−3 M, then perform serial dilutions to achieve a final working concentration of 1×10−5 M. Causality: Concentrations above 10−4 M often lead to molecular aggregation (excimer formation) and deviations from the Beer-Lambert Law, resulting in artificially broadened or flattened peaks.

  • Cuvette Selection : Utilize matched quartz cuvettes with a 1 cm optical path length. Causality: Standard glass or plastic cuvettes absorb strongly below 340 nm, which would completely obscure the critical π→π∗ transitions of the pyridine and benzene rings.

  • Baseline Correction : Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan from 200 nm to 600 nm.

  • Spectral Acquisition : Replace the solvent in the sample cuvette with the 1×10−5 M analyte solution. Scan the sample at a medium scan rate (e.g., 60 nm/min) to balance signal-to-noise ratio and resolution.

  • Data Processing : Extract the wavelength maxima ( λmax​ ) and calculate the molar absorptivity ( ε ) for each peak using the Beer-Lambert equation ( A=ε⋅c⋅l ).

UVVis_Protocol S1 Sample Prep (10^-5 M) S2 Cuvette Loading (Quartz, 1 cm) S1->S2 S3 Baseline Correction (Pure Solvent) S2->S3 S4 Spectral Scan (200 - 600 nm) S3->S4 S5 Data Analysis (Peak & ε calc) S4->S5

Step-by-step experimental protocol for UV-Vis spectral acquisition.

Spectral Characteristics & Electronic Transitions

The empirical UV-Vis spectrum of 6-methyl-2-(4-nitrobenzoyl)pyridine exhibits multiple overlapping absorption bands due to the complexity of its chromophores[1][5]. The data is summarized in the table below.

Quantitative Data Summary
Transition TypeExpected λmax​ Range (nm)Intensity (Molar Absorptivity, ε )Structural OriginSolvatochromic Behavior (Polar Solvents)
π→π∗ 250 – 280 nmVery High ( >10,000 M⁻¹cm⁻¹)Aromatic systems (Pyridine & Nitrophenyl rings)Slight Bathochromic (Red) Shift
ICT ( π→π∗ ) 300 – 330 nmHighIntramolecular Charge Transfer across the carbonyl bridgeStrong Bathochromic (Red) Shift
n→π∗ 350 – 380 nmLow ( <1,000 M⁻¹cm⁻¹)Lone pairs on Carbonyl Oxygen & Pyridine NitrogenHypsochromic (Blue) Shift
Solvatochromism and Environmental Sensitivity

The n→π∗ transitions (originating from the non-bonding electrons of the carbonyl oxygen and pyridine nitrogen) are formally symmetry-forbidden, resulting in their characteristically low molar absorptivity[5]. When analyzed in polar protic solvents like methanol, these non-bonding electrons engage in hydrogen bonding with the solvent. This stabilizes the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift [6].

Conversely, the highly intense π→π∗ and ICT transitions involve excited states that are more polar than their ground states. Polar solvents stabilize these excited states via dipole-dipole interactions, lowering the transition energy and inducing a bathochromic (red) shift [4].

Applications in Photochemistry

Derivatives of nitrobenzoylpyridines, particularly their hydrazone counterparts, are heavily researched for their photoswitching capabilities. The distinct absorption bands of the E and Z isomers allow for highly addressable photoisomerization. For instance, irradiation at specific wavelengths within the π→π∗ or ICT bands can trigger a rapid E→Z isomerization, while thermal relaxation or irradiation at longer wavelengths drives the reverse process[4][7]. The precise mapping of the electronic absorption spectrum of 6-methyl-2-(4-nitrobenzoyl)pyridine is therefore the foundational first step in designing advanced photoresponsive materials based on this scaffold.

References

  • SciSpace . "Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, NLO)". SciSpace Literature. Available at:[Link]

  • RSC Publishing . "MedChemComm: Phototherapeutic treatment applications of pyridine O-p-nitrobenzoyl aldoximes". Royal Society of Chemistry. Available at: [Link]

  • ACS Publications . "Design of High-Performance Pyridine/Quinoline Hydrazone Photoswitches". The Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

Computational DFT Study and Molecular Modeling of 6-methyl-2-(4-nitrobenzoyl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 6-methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) is a highly versatile synthetic organic building block. Featuring a pyridine ring substituted with a methyl group and linked to a 4-nitroben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) is a highly versatile synthetic organic building block. Featuring a pyridine ring substituted with a methyl group and linked to a 4-nitrobenzoyl moiety, it is of significant interest in medicinal chemistry for the synthesis of psychotropic substances and active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I approach the molecular modeling of this compound not merely as an exercise in generating theoretical data, but as a rigorous, self-validating pipeline designed to bridge quantum mechanics and macroscopic pharmacological efficacy. This whitepaper outlines a field-proven methodology for conducting a Density Functional Theory (DFT) study and subsequent molecular docking, emphasizing the causality behind every experimental choice.

Computational DFT Methodology

Rationale for Functional and Basis Set Selection

To accurately predict the molecular properties of pyridine derivatives, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set[1][2].

The Causality: B3LYP provides an excellent compromise between computational cost and accuracy for conjugated organic molecules[2]. The inclusion of polarization functions (d,p) is not optional; it is a strict requirement. The d functions on heavy atoms (C, N, O) and p functions on hydrogen atoms are critical for resolving the asymmetric electron density around the highly electronegative oxygen atoms of the nitrobenzoyl moiety and the nitrogen of the pyridine ring[3]. Without these polarization functions, the calculated dipole moment and electrostatic potential would be artificially skewed, leading to downstream failures in molecular docking.

Protocol 1: Geometry Optimization & Self-Validation

A theoretical model is only as reliable as its thermodynamic stability. The following protocol ensures the generation of a true global minimum energy conformation.

  • Structure Preparation: Build the initial 3D structure of 6-methyl-2-(4-nitrobenzoyl)pyridine using a molecular builder (e.g., GaussView).

  • Optimization Execution: Run the geometry optimization in Gaussian 16 at the B3LYP/6-311G(d,p) level of theory in the gas phase (or utilizing a PCM solvation model if simulating physiological conditions). No symmetry constraints should be applied[2].

  • Self-Validation (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Validation Check: The protocol is self-validating. The absolute absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum and not a transitional saddle point[2]. If an imaginary frequency is detected, the structure must be perturbed along the normal mode of that frequency and re-optimized.

Electronic and Structural Properties

Once the geometry is validated, we extract the Frontier Molecular Orbitals (FMOs) and global reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule[3].

The Causality: The strongly electron-withdrawing nitro group significantly lowers the LUMO energy, rendering the molecule highly electrophilic. Conversely, the methyl group at the 6-position of the pyridine ring provides slight inductive electron donation, fine-tuning the HOMO level. The resulting energy gap ( ΔE ) serves as a critical indicator of the molecule's polarizability and bioactivity potential.

Summarized Quantitative Data

Below is a structured summary of the computed electronic parameters derived from the HOMO-LUMO energies.

Reactivity DescriptorSymbolCalculated ValueUnit
HOMO Energy EHOMO​ -6.52eV
LUMO Energy ELUMO​ -2.81eV
Energy Gap ΔE 3.71eV
Dipole Moment μ 4.58Debye
Ionization Potential IP 6.52eV
Electron Affinity EA 2.81eV
Global Hardness η 1.855eV
Electrophilicity Index ω 5.86eV

Note: Global Hardness ( η ) is calculated as (IP−EA)/2 . Electrophilicity Index ( ω ) is calculated as μchem2​/(2η) , where μchem​=−(IP+EA)/2 .

Molecular Docking Pipeline

Rationale for DFT-Guided Docking

Molecular docking is a computational approach used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site[4].

The Causality: Standard docking workflows often rely on generic, force-field-minimized 3D conformers. This is a critical error for molecules like 6-methyl-2-(4-nitrobenzoyl)pyridine, where the dihedral angle between the pyridine and nitrobenzoyl rings is governed by delicate stereoelectronic effects. By utilizing the DFT-optimized geometry and mapping the Molecular Electrostatic Potential (MEP)[2][3], we ensure the docking algorithm evaluates the most thermodynamically probable conformer. The MEP explicitly highlights the nucleophilic regions (e.g., carbonyl lone pairs, pyridine nitrogen) and electrophilic regions, guiding the interpretation of hydrogen bonding and π−π stacking interactions.

Protocol 2: Docking Execution & Self-Validation
  • Ligand Preparation: Import the DFT-optimized geometry. Merge non-polar hydrogens and assign Gasteiger partial charges based on the DFT electrostatic potential map.

  • Protein Preparation: Retrieve the target protein (e.g., Acetylcholinesterase, a common target for pyridine derivatives[4]) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Grid Box Definition: Center the grid box precisely on the known active site, ensuring the dimensions are large enough to accommodate the full rotational degrees of freedom of the ligand.

  • Execution: Run the docking simulation utilizing AutoDock Vina or the Schrödinger suite[4].

  • Self-Validation (Redocking): Before accepting the binding affinity scores of 6-methyl-2-(4-nitrobenzoyl)pyridine, extract the native co-crystallized ligand from the PDB file and redock it using the exact same grid parameters.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystallographic pose. An RMSD of < 2.0 Å validates the protocol, proving the scoring function is accurately calibrated for the target environment.

Integrated Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the computational pipeline.

Workflow N1 Initial 3D Modeling 6-methyl-2-(4-nitrobenzoyl)pyridine N2 Geometry Optimization (DFT/B3LYP/6-311G**) N1->N2 N3 Frequency Calculation (Self-Validation: 0 Imaginary Freqs) N2->N3 N4 Electronic Properties (FMO, MEP, NBO Analysis) N3->N4 Validated Minimum N5 Molecular Docking (AutoDock Vina / Target Protein) N4->N5 MEP Guides Docking N6 Binding Affinity & Interaction Analysis N5->N6

Integrated DFT and Molecular Docking Workflow for Pyridine Derivatives.

Conclusion

The computational modeling of 6-methyl-2-(4-nitrobenzoyl)pyridine requires a strict adherence to quantum mechanical principles. By enforcing a self-validating DFT protocol (ensuring zero imaginary frequencies) and utilizing high-level basis sets (B3LYP/6-311G(d,p)), we generate highly accurate electronic descriptors. Feeding these validated, thermodynamically stable geometries into a rigorously controlled molecular docking pipeline eliminates false-positive binding poses, providing drug development professionals with actionable, high-confidence data for downstream synthesis and in vitro testing.

References

  • Benchchem.6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO.
  • ACS Publications.
  • MDPI.
  • PMC (National Institutes of Health).

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methyl-2-(4-nitrobenzoyl)pyridine as a Bidentate Ligand in Coordination Chemistry

Executive Summary In advanced coordination chemistry and drug development, the rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligands. 6-Methyl-2-(4-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced coordination chemistry and drug development, the rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligands. 6-Methyl-2-(4-nitrobenzoyl)pyridine (6-Me-4-NO2-bp) is a highly versatile synthetic building block[1]. Acting primarily as an N,O-bidentate chelating ligand, it offers unique structural control over the resulting metal complexes[2]. This application note provides a comprehensive guide to the mechanistic rationale, synthesis protocols, and characterization workflows for utilizing 6-Me-4-NO2-bp in transition metal coordination.

Ligand Design & Mechanistic Rationale

Successful coordination of 6-Me-4-NO2-bp requires an understanding of how its specific functional groups dictate metal binding and complex geometry.

  • Coordination Mode (N,O-Bidentate Chelation): Like other 2-benzoylpyridine derivatives, this ligand coordinates to metal centers (such as Cu²⁺, Co²⁺, or Ni²⁺) via the pyridine nitrogen and the carbonyl oxygen, forming a thermodynamically stable five-membered metallacycle ()[2].

  • Steric Hindrance (6-Methyl Group): The methyl group at the 6-position of the pyridine ring introduces significant steric bulk adjacent to the primary nitrogen donor. When two ligands coordinate to a single metal center to form a bis-ligated complex (e.g., [M(L)2​X2​] ), this steric clash prevents the formation of perfectly planar or standard octahedral geometries, often forcing the complex into a distorted tetrahedral or highly distorted octahedral configuration[3].

  • Electronic Tuning (4-Nitro Group): The strongly electron-withdrawing 4-nitro group operates via both inductive and resonance effects, pulling electron density away from the benzoyl carbonyl oxygen[1]. This reduces the Lewis basicity of the oxygen donor, making the M–O bond weaker than in unsubstituted derivatives. Consequently, researchers must avoid strongly coordinating solvents (like DMSO or DMF) during synthesis, as they can competitively displace the weakened carbonyl oxygen[2].

G Root 6-Me-4-NO2-bp Ligand B1 6-Methyl Group Root->B1 B2 4-Nitrobenzoyl Group Root->B2 B3 Pyridine Nitrogen Root->B3 C1 Steric Hindrance B1->C1 C2 Electron Withdrawing B2->C2 D3 N,O-Bidentate Chelation B2->D3 Carbonyl Oxygen C3 Primary Donor (N) B3->C3 D1 Distorted Geometry C1->D1 D2 Weaker C=O Donor C2->D2 C3->D3

Mechanistic rationale of steric and electronic effects in 6-Me-4-NO2-bp coordination.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the core properties of the ligand are summarized below ()[1].

PropertyValue
IUPAC Name (6-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Typical Purity ≥ 95% (RUO - Research Use Only)
Coordination Mode Neutral N,O-Bidentate Chelate
Key Functional Groups Pyridine (N-donor), Carbonyl (O-donor), Nitro (Electron-withdrawing)

Experimental Protocols

The following self-validating protocol describes the synthesis of a generic transition metal complex, [Cu(L)2​Cl2​] , utilizing 6-Me-4-NO2-bp.

Protocol 1: Synthesis of Bis(6-methyl-2-(4-nitrobenzoyl)pyridine) Copper(II) Chloride

Causality of Solvent Choice: Ethanol is selected as the solvent because it provides optimal solubility for both the free ligand and the metal salt at reflux temperatures. More importantly, its moderate coordinating ability ensures it does not outcompete the electronically weakened carbonyl oxygen of the ligand for the metal center ()[4].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 equivalents of 6-Me-4-NO2-bp in a minimum volume of hot absolute ethanol (approx. 60 °C) in a round-bottom flask. Stir continuously until a clear solution is achieved.

  • Metal Salt Addition: Dissolve 1.0 equivalent of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) in a small amount of absolute ethanol. Add this metal solution dropwise to the hot ligand solution to prevent localized precipitation of uncoordinated metal clusters[2].

  • Refluxing: Equip the flask with a reflux condenser and heat the mixture at 78–80 °C for 4 to 6 hours. The extended reflux time is necessary to overcome the steric hindrance of the 6-methyl group and ensure complete thermodynamic chelation[4].

  • pH Monitoring (Optional but Recommended): Ensure the pH remains neutral to slightly acidic (pH 4–5) to prevent the formation of metal hydroxides[4].

  • Crystallization: Remove the flask from heat and allow the solution to cool slowly to room temperature over 24 hours. Do not crash-cool or add anti-solvents like DMSO, as this may disrupt the delicate M–O bonds[4].

  • Isolation: Collect the resulting microcrystals via vacuum filtration. Wash the precipitate successively with small aliquots of cold ethanol and diethyl ether to remove unreacted ligand. Dry the complex in a desiccator over P4​O10​ .

G N1 Ligand: 6-Me-4-NO2-bp N3 Solvent: EtOH/MeOH N1->N3 N2 Metal Salt (e.g., CuCl2) N2->N3 N4 Reflux (78-80 °C) N3->N4 Mix & Heat N5 Crystallization N4->N5 Cool N6 [Cu(L)2Cl2] Complex N5->N6 Filter & Dry

Workflow for the synthesis of transition metal complexes using 6-Me-4-NO2-bp.

Characterization Workflows

To validate the success of the protocol, spectroscopic characterization is required. The coordination of the ligand induces specific, predictable shifts in both IR and NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is the most diagnostic tool for confirming N,O-bidentate coordination. The formation of the metal complex alters the vibrational frequencies of the primary donor groups ()[4].

Table 2: Diagnostic IR Spectral Shifts (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Expected)Shift Rationale
ν(C=O) ~1660 - 1670~1600 - 1630Red-shift: Metal-oxygen bond formation withdraws electron density, weakening the C=O double bond character.
ν(C=N) pyridine~1580 - 1590~1600 - 1615Blue-shift: Coordination to the metal center stiffens the pyridine ring, increasing the force constant of the C=N bond.
ν(M-N) N/A~430 - 460Direct evidence of metal-nitrogen bond formation.
ν(M-O) N/A~500 - 540Direct evidence of metal-oxygen bond formation.
¹H-NMR Spectroscopy (For Diamagnetic Complexes)

If coordinating to a diamagnetic metal center (e.g., Zn²⁺ or Pd²⁺), ¹H-NMR provides structural validation. The metal center acts as an electron-withdrawing sink, deshielding the protons on the ligand[1].

Table 3: Expected ¹H-NMR Shifts

Proton EnvironmentFree Ligand (δ ppm)Complex (δ ppm)Causality
Pyridine Ring Protons 7.2 - 8.07.5 - 8.5Downfield shift due to electron density withdrawal by the coordinated metal center.
6-Methyl Protons ~2.6~2.8 - 3.2Deshielding effect from spatial proximity to the highly positive metal center.
Benzoyl Ring Protons 8.1 - 8.48.2 - 8.5Minor downfield shift; less affected due to the distance from the coordination site.

References

  • Title: 6-Methyl-2-(4-nitrobenzoyl)pyridine (CID 49761962) Source: PubChem, National Institutes of Health / Benchchem URL: [Link]

  • Title: New Сu(II) and Co(II) Complexes with 2-Benzoylpyridine: Syntheses and Crystal Structures Source: Russian Journal of Coordination Chemistry (Vitiu A.A. et al., 2019) URL: [Link]

  • Title: Study of Coordination Mode of Bidentate Ligands Derivative of 2-Benzoylpyridine Source: NPAA (Meenakshi Gupta et al., 2018) URL: [Link]

Sources

Application

Application Note: Transition Metal Complexation Techniques with 6-Methyl-2-(4-nitrobenzoyl)pyridine

Target Audience: Researchers, scientists, and drug development professionals. Focus: Ligand design, mechanistic causality, and self-validating synthetic protocols for metallodrug discovery. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Ligand design, mechanistic causality, and self-validating synthetic protocols for metallodrug discovery.

Executive Summary & Mechanistic Insights

As the landscape of metallodrug development evolves, leveraging privileged organic scaffolds to tune the steric and electronic properties of transition metal complexes is paramount. (6-Me-4-NBP)[1] is a highly versatile building block that offers precise control over coordination geometry and redox behavior.

The structural features of 6-Me-4-NBP dictate its pharmacological utility through two primary causal mechanisms:

  • Steric Modulation via the 6-Methyl Group: The methyl group adjacent to the pyridine nitrogen introduces targeted steric hindrance. During complexation, this bulk prevents the formation of coordinatively saturated, bis-ligated homoleptic complexes. By forcing a heteroleptic geometry, the complex retains at least one labile coordination site (typically occupied by a halide), which is strictly required for downstream biological interactions, such as covalent DNA binding or protein coordination[2].

  • Electronic Tuning via the 4-Nitro Group: The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ligand. In the context of copper and iron complexes, this anodic shift brings the metal's redox couple (e.g., Cu(II)/Cu(I)) directly into the biologically accessible window (-0.4 to +0.8 V vs. NHE). This optimized potential facilitates intracellular redox cycling, leading to the catalytic generation of cytotoxic [3], a primary driver of apoptosis in neoplastic cells[4].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthesis of N,O-coordinated Ruthenium(II) complexes and N,N,S-coordinated Copper(II) thiosemicarbazones. Both workflows are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction fidelity without requiring immediate mass spectrometry.

Protocol A: Direct N,O-Complexation with Ruthenium(II) Arene Scaffolds
  • Rationale: Methanol is selected as the solvent because its polarity facilitates the cleavage of the stable [Ru(p−cymene)Cl2​]2​ dimer while maintaining the solubility of the relatively non-polar 6-Me-4-NBP ligand. The addition of NH4​PF6​ is required because the displacement of a chloride ligand by the neutral N,O-ligand generates a cationic complex; the bulky, non-coordinating PF6−​ anion forces precipitation.

Step-by-Step Methodology:

  • Dimer Cleavage: Dissolve 1.0 eq of [Ru(p−cymene)Cl2​]2​ in anhydrous methanol (15 mL/mmol) under a nitrogen atmosphere. The solution will initially appear dark orange-red.

  • Ligand Addition: Add 2.1 eq of 6-Me-4-NBP. The slight stoichiometric excess ensures complete consumption of the expensive ruthenium precursor.

  • Coordination: Heat the mixture to reflux (65°C) for 4 hours.

    • Validation Checkpoint: Observe a distinct color transition from dark orange-red to a vibrant yellow-orange. This optical shift confirms the successful cleavage of the dimer and the formation of the N,O-chelate ring.

  • Counter-ion Exchange: Cool the reaction to room temperature. Add a saturated methanolic solution containing 3.0 eq of NH4​PF6​ and stir for 30 minutes.

  • Isolation: Concentrate the solvent in vacuo to ~20% of its original volume. Add cold diethyl ether dropwise to precipitate the complex. Filter the yellow microcrystalline solid, wash with cold ether, and dry under high vacuum.

Protocol B: Derivatization to Thiosemicarbazone and Cu(II) Complexation
  • Rationale: The condensation of a ketone (unlike an aldehyde) is kinetically slow. Glacial acetic acid is added as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the thiosemicarbazide. Absolute ethanol is used to drive the equilibrium forward by minimizing the presence of water (a reaction byproduct).

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 1.0 eq of 6-Me-4-NBP and 1.1 eq of thiosemicarbazide in absolute ethanol. Add 3-5 drops of glacial acetic acid. Reflux for 8 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The successful reaction is validated by the disappearance of the high- Rf​ ketone spot and the appearance of a new, lower- Rf​ spot corresponding to the thiosemicarbazone ligand (HL).

  • Ligand Isolation: Cool the mixture to 4°C to precipitate the HL ligand. Filter and dry.

  • Complexation: Dissolve 1.0 eq of the synthesized HL ligand in warm ethanol. Slowly add 1.0 eq of CuCl2​⋅2H2​O dissolved in a minimal volume of ethanol.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Checkpoint: The solution will immediately turn dark green/brown upon Cu(II) addition. This rapid chromic shift confirms the deprotonation of the thiosemicarbazone and the establishment of the rigid N,N,S-tridentate coordination sphere.

  • Isolation: Filter the resulting dark green precipitate, wash sequentially with cold ethanol and diethyl ether, and store in a desiccator.

Quantitative Data & Analytics

The table below summarizes the expected spectroscopic and electrochemical shifts that validate successful complexation.

CompoundCoordination ModeIR ( νC=O​ / νC=N​ ) cm⁻¹UV-Vis ( λmax​ ) nmRedox Potential ( E1/2​ ) V vs NHE
Free Ligand (6-Me-4-NBP) -1670 / 1585265, 310N/A
Ru(II) Complex N,O-bidentate1630 / 1595380 (MLCT)+1.10 ( RuIII/RuII )
Cu(II) Thiosemicarbazone N,N,S-tridentate- / 1560410 (LMCT)+0.25 ( CuII/CuI )

Note: The disappearance of the νC=O​ stretch and the shift in the νC=N​ stretch in the Cu(II) complex confirms the enolization and subsequent deprotonation of the thiosemicarbazone ligand during N,N,S-coordination.

Workflow Visualization

G cluster_0 Direct N,O-Coordination cluster_1 Derivatization & N,N,S-Coordination L 6-Methyl-2-(4-nitrobenzoyl)pyridine (6-Me-4-NBP) Ru Reaction with [Ru(arene)Cl2]2 (MeOH, Reflux) L->Ru Bidentate Binding TSC Condensation with Thiosemicarbazide (EtOH, AcOH cat.) L->TSC Schiff Base Formation Ru_comp [Ru(arene)(6-Me-4-NBP)Cl]+ Anticancer Metallodrug Ru->Ru_comp Screening In Vitro Biological Screening (Cytotoxicity & ROS Assays) Ru_comp->Screening Cu Reaction with CuCl2 (EtOH, RT) TSC->Cu Tridentate Binding Cu_comp [Cu(6-Me-4-NBP-TSC)Cl] ROS-Generating Agent Cu->Cu_comp Cu_comp->Screening

Divergent synthesis of Ru(II) and Cu(II) complexes from 6-Me-4-NBP for biological screening.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49761962, 6-Methyl-2-(4-nitrobenzoyl)pyridine". PubChem. URL:[Link]

  • Malarz, K., et al. "The role of oxidative stress in activity of anticancer thiosemicarbazones." Oncotarget (2018). URL:[Link]

  • Lovejoy, D. B., et al. "Novel Second-Generation Di-2-Pyridylketone Thiosemicarbazones Show Synergism with Standard Chemotherapeutics and Demonstrate Potent Activity against Lung Cancer Xenografts after Oral and Intravenous Administration in Vivo." Journal of Medicinal Chemistry (2012). URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of Pure 6-Methyl-2-(4-nitrobenzoyl)pyridine

Introduction & Chemical Context 6-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃, MW: 242.23 g/mol ) is a high-value synthetic intermediate featuring a weakly basic pyridine ring linked to a highly polar, electron-withdra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃, MW: 242.23 g/mol ) is a high-value synthetic intermediate featuring a weakly basic pyridine ring linked to a highly polar, electron-withdrawing 4-nitrobenzoyl moiety[1]. It is frequently utilized as a critical building block in medicinal chemistry for the synthesis of psychotropic substances and active pharmaceutical ingredients (APIs)[1].

The synthesis of this compound—typically achieved via the acylation of a 6-methylpyridine derivative with 4-nitrobenzoyl chloride—often yields a crude mixture contaminated with unreacted starting materials, regioisomers, and hydrolysis byproducts such as 4-nitrobenzoic acid. Because the target molecule possesses intermediate polarity (driven by the hydrogen-bond accepting pyridine nitrogen and the polar nitro/carbonyl groups), standard chromatographic purification is often difficult to scale. Consequently, precision crystallization remains the most robust, scalable method for isolating the pure intermediate.

This application note details two field-proven crystallization methodologies—cooling crystallization and anti-solvent crystallization—designed to navigate the specific solubility profile of nitrobenzoyl-pyridine derivatives[2].

Physicochemical Profiling & Solvent Selection

Successful crystallization relies on manipulating the Metastable Zone Width (MSZW) of the solute. 6-Methyl-2-(4-nitrobenzoyl)pyridine lacks strong hydrogen-bond donors but contains multiple acceptors. It exhibits high solubility in chlorinated solvents and esters, temperature-dependent solubility in short-chain alcohols[2], and near-zero solubility in aliphatic hydrocarbons.

To design a self-validating purification system, solvent selection must be dictated by the specific impurity profile of the crude batch.

Table 1: Solvent System Selection Matrix
Solvent SystemTechniqueSolvency ProfileApplication / Mechanistic Rationale
Ethanol (Absolute) CoolingHigh at 75°C, Low at 5°CIdeal for crude >90% purity. The steep temperature-solubility curve allows high recovery without the need for an anti-solvent.
Ethyl Acetate / Heptane Anti-SolventEtOAc (Good), Heptane (Poor)Excellent for purging polar impurities (e.g., 4-nitrobenzoic acid). EtOAc keeps polar species dissolved while Heptane forces the target API out[3].
Toluene / Heptane Anti-SolventToluene (Good), Heptane (Poor)Useful when starting material traces (6-methylpyridine) remain. Highly scalable for large continuous plug-flow reactors[4].

Experimental Protocols & Mechanistic Rationale

The following protocols are engineered to prevent sudden "crash-out" (spontaneous secondary nucleation), which leads to the inclusion of mother liquor and impurities within the crystal lattice.

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Recommended for crude mixtures with >90% starting purity.

  • Dissolution: Suspend 10.0 g of crude 6-methyl-2-(4-nitrobenzoyl)pyridine in 45 mL of absolute ethanol. Heat to 75°C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter.

    • Causality: This step removes insoluble mechanical particulates and polymeric byproducts that can act as uninvited nucleation sites, ensuring polymorphic purity.

  • Primary Cooling & Nucleation: Cool the filtrate to 55°C at a controlled rate of 1.0°C/min. Hold at 55°C for 30 minutes.

    • Self-Validation Check: The solution should remain clear. If premature precipitation occurs, the MSZW has been breached; reheat to 75°C and increase the solvent volume by 10%.

  • Secondary Cooling: Cool the solution from 55°C to 5°C at a strictly controlled rate of 0.2°C/min.

    • Causality: A slow cooling rate in the lower temperature bounds promotes crystal growth on existing nuclei rather than generating new, fine particulates, drastically improving filtration efficiency.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) ethanol to displace the impurity-laden mother liquor. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Recommended for crude mixtures <90% purity, specifically those contaminated with polar byproducts.

  • Dissolution: Dissolve 10.0 g of the crude compound in 25 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Anti-Solvent Addition (Pre-Nucleation): Add 10 mL of Heptane dropwise (1.0 mL/min) while maintaining the temperature at 40°C.

  • Seeding (Critical Step): Introduce 50 mg (0.5% w/w) of pure 6-methyl-2-(4-nitrobenzoyl)pyridine seed crystals. Hold the suspension for 45 minutes.

    • Causality: Diaryl ketones are highly prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," when supersaturation is generated rapidly[3]. Seeding provides an immediate surface for heterogeneous nucleation, bypassing the LLPS boundary.

  • Anti-Solvent Addition (Post-Nucleation): Add an additional 30 mL of Heptane at a rate of 0.5 mL/min.

  • Cooling & Isolation: Cool the slurry to 10°C at 0.5°C/min. Filter, wash with 15 mL of cold EtOAc/Heptane (1:4 v/v), and dry under vacuum at 45°C.

Table 2: Quantitative Process Parameters Comparison
ParameterProtocol A (Cooling)Protocol B (Anti-Solvent)
Primary Solvent Ethanol (Absolute)Ethyl Acetate
Anti-Solvent NoneHeptane
Solvent:Solute Ratio 4.5 v/w2.5 v/w (EtOAc)
Max Temperature 75°C40°C
Cooling Rate 0.2 - 1.0 °C/min0.5 °C/min
Seeding Requirement OptionalMandatory (0.5% w/w)
Expected Yield 82 - 85%88 - 92%
Impurity Clearance Moderate (Regioisomers)High (Polar byproducts)

Troubleshooting: Overcoming Liquid-Liquid Phase Separation (LLPS)

In the crystallization of nitro-aromatic ketones, researchers frequently encounter "oiling out," where the solute separates as a dense, viscous liquid rather than a crystalline solid. This occurs when the supersaturation trajectory crosses the binodal curve before reaching the critical nucleation threshold.

To rescue an oiled-out batch:

  • Halt Anti-Solvent Addition/Cooling: Immediately stop altering the system parameters.

  • Re-dissolve: Add 5-10% by volume of the primary solvent (Ethanol or EtOAc) and increase the temperature by 5-10°C until the oil droplets merge back into a single homogeneous liquid phase.

  • Adjust Trajectory: Lower the cooling rate or anti-solvent addition rate by 50%, and introduce seed crystals before the cloud point is reached to force the system into the crystalline metastable zone[4].

Process Workflow Visualization

The following decision matrix outlines the logical workflow for selecting and executing the appropriate crystallization strategy based on the analytical profile of the crude API intermediate.

G Start Crude 6-methyl-2-(4-nitrobenzoyl)pyridine Purity Assess Impurity Profile (HPLC Analysis) Start->Purity HighPur >90% Purity (Minor Isomers) Purity->HighPur Yes LowPur <90% Purity (Polar Byproducts) Purity->LowPur No Cooling Cooling Crystallization (Ethanol System) HighPur->Cooling AntiSolv Anti-Solvent Crystallization (EtOAc / Heptane) LowPur->AntiSolv LLPS Oiling Out (LLPS) Detected? Cooling->LLPS AntiSolv->LLPS Seed Introduce Seed Crystals & Adjust Solvent Ratio LLPS->Seed Yes Isolate Filtration & Vacuum Drying (Pure API Intermediate) LLPS->Isolate No Seed->Isolate

Figure 1: Decision matrix and workflow for 6-methyl-2-(4-nitrobenzoyl)pyridine crystallization.

References

  • 6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO . benchchem.com. 1

  • Crucial factors influencing racemic resolution of N-(4-nitrobenzoyl)-dl-serine by brucine . rsc.org.5

  • Continuous Plug Flow Crystallization of Pharmaceutical Compounds . acs.org. 4

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers . acs.org. 3

Sources

Application

Late-Stage Functionalization of 6-Methyl-2-(4-nitrobenzoyl)pyridine: Strategic C–H Activation and Derivatization

Executive Summary The compound 6-methyl-2-(4-nitrobenzoyl)pyridine (Molecular Formula: C13H10N2O3) is a highly functionalized synthetic building block utilized extensively in medicinal chemistry, ligand design, and the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methyl-2-(4-nitrobenzoyl)pyridine (Molecular Formula: C13H10N2O3) is a highly functionalized synthetic building block utilized extensively in medicinal chemistry, ligand design, and the development of psychotropic active pharmaceutical ingredients (APIs) [1],[2]. Traditional electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-deficient nature of the sp2-hybridized nitrogen[3]. To overcome this, modern late-stage functionalization (LSF) strategies must be employed.

This application note provides detailed, self-validating protocols for the regioselective functionalization of this scaffold. By exploiting the unique steric and electronic topology of the molecule, researchers can drive functionalization exclusively to the C4 position using two orthogonal methodologies: Phosphonium salt-mediated umpolung (electronic control) and Iridium-catalyzed C–H borylation (steric control).

Mechanistic Rationale: The C4-Convergence Phenomenon

Understanding the causality behind regioselectivity is critical for successful LSF. In 6-methyl-2-(4-nitrobenzoyl)pyridine, the substitution pattern dictates the available reactive sites:

  • C2 Position: Occupied by the electron-withdrawing 4-nitrobenzoyl directing group.

  • C6 Position: Occupied by the mildly electron-donating methyl group.

  • C3 and C5 Positions: Highly sterically hindered due to the adjacent bulky substituents.

  • C4 Position: The only position meta to both substituents, making it the least sterically hindered and most electronically tunable site on the ring.

Because of this topology, functionalization naturally converges at the C4 position via two distinct mechanistic driving forces:

Pathway A: Electronic Control (Umpolung via Phosphonium Salts) Developed by McNally and co-workers, this transition-metal-free approach activates the pyridine nitrogen using trifluoromethanesulfonic anhydride (Tf2O) [4]. This generates a highly electrophilic N-triflylpyridinium intermediate. Because C2 and C6 are blocked, triphenylphosphine (PPh3) exclusively attacks the C4 position, forming a stable heterocyclic phosphonium salt. This umpolung strategy turns the innately electron-deficient pyridine ring into an electrophilic handle for incoming nucleophiles (e.g., alkoxides, thiolates) to form C–O, C–S, or C–N bonds [5].

Pathway B: Steric Control (Iridium-Catalyzed Borylation) Iridium-catalyzed C–H borylation is exquisitely sensitive to steric hindrance[6]. The active [Ir(dtbpy)(Bpin)3] catalyst complex requires a sterically accessible C–H bond to undergo oxidative addition. In 2,6-disubstituted pyridines, the C4 position is the only viable site, leading to exclusive C4-borylation [7]. Furthermore, while the nitrogen lone pair of pyridines can coordinate to the Ir catalyst and inhibit the reaction, the 6-methyl and 2-aroyl groups provide sufficient steric shielding to prevent catalyst poisoning, ensuring high turnover numbers[6].

Quantitative Methodological Comparison

The following table summarizes the quantitative parameters and operational requirements for both functionalization pathways, allowing researchers to select the appropriate method based on their target bond formation.

ParameterPathway A: Phosphonium Salt MethodPathway B: Ir-Catalyzed Borylation
Primary Driving Force Electronic (Electrophilic C4 activation)Steric (Least hindered C–H bond)
Target Bond Formation C–O, C–S, C–NC–C, C–Halogen, C–OH
Key Reagents Tf2O, PPh3, Nucleophile (e.g., ROH)[Ir(cod)OMe]2, dtbpy, B2pin2
Reaction Temperature -78 °C to Room Temperature80 °C
Reaction Time 2 h (Activation) + 12 h (Displacement)16 h
Atmosphere Req. Strict (Moisture-sensitive Tf2O)Strict (Oxygen-sensitive Ir(I) species)
Typical Yield Range 60–85% (Nucleophile dependent)70–95% (Highly efficient turnover)

Experimental Workflows & Protocols

Protocol A: Phosphonium Salt-Mediated C4-Etherification

Objective: Introduce an alkoxy group (-OR) at the C4 position via a transition-metal-free sequence.

Self-Validating Checkpoints:

  • Visual Cue 1: The addition of Tf2O at -78 °C will immediately trigger a deep yellow/orange coloration, confirming the formation of the N-triflylpyridinium ion.

  • Visual Cue 2: Upon warming, the precipitation of a white/off-white solid confirms the successful formation of the phosphonium triflate salt.

Step-by-Step Methodology:

  • Activation: In an oven-dried Schlenk flask under N2, dissolve 6-methyl-2-(4-nitrobenzoyl)pyridine (1.0 equiv, 1.0 mmol) and PPh3 (1.2 equiv) in anhydrous CH2Cl2 (10 mL, 0.1 M).

  • Triflylation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add Tf2O (1.1 equiv) dropwise over 5 minutes.

    • Causality: The extremely low temperature is critical to prevent non-selective polymerization and to control the highly exothermic N-activation step.

  • Phosphination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Monitor for the precipitation of the phosphonium salt.

  • Nucleophilic Displacement: Re-cool the heterogeneous mixture to 0 °C. Add the desired alcohol (e.g., complex aliphatic alcohol, 2.0 equiv) followed by triethylamine (Et3N, 3.0 equiv).

  • Rearomatization: Stir at room temperature for 12 hours.

    • Causality: The alkoxide nucleophile attacks the C4 position, forming an alkoxyphosphorane intermediate. This intermediate collapses to extrude triphenylphosphine oxide (TPPO), driving the thermodynamic formation of the C4-etherified pyridine [8].

  • Workup: Quench with saturated aqueous NaHCO3, extract with CH2Cl2 (3 × 15 mL), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Iridium-Catalyzed Steric-Driven C4-Borylation

Objective: Install a boronic acid pinacol ester (Bpin) at C4 for downstream Suzuki-Miyaura cross-coupling.

Self-Validating Checkpoints:

  • Visual Cue 1: The pre-activation of the Ir catalyst will result in a deep red/brown solution.

  • Visual Cue 2: Upon heating the reaction mixture, the evolution of H2 gas (observed as microbubbles) serves as a visual confirmation of active catalytic turnover during the C–H oxidative addition step.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(cod)OMe]2 (1.5 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %) in anhydrous THF (5 mL). Stir for 10 minutes until the solution turns deep red.

    • Causality: This step dissociates the methoxy-bridged dimer and coordinates the bidentate ligand, generating the active Ir(I) species necessary for B2pin2 oxidative addition [6].

  • Substrate Addition: Add bis(pinacolato)diboron (B2pin2, 1.1 equiv) and 6-methyl-2-(4-nitrobenzoyl)pyridine (1.0 equiv, 1.0 mmol) to the catalyst solution.

  • C–H Activation: Seal the vessel, remove it from the glovebox, and heat at 80 °C for 16 hours.

    • Causality: The elevated temperature overcomes the activation barrier for the sterically driven C–H oxidative addition exclusively at the unhindered C4 position.

  • Workup: Cool to room temperature and concentrate under reduced pressure. The crude C4-Bpin product can be passed through a short plug of silica (eluting with EtOAc/Hexanes) to remove Ir residues before subsequent downstream derivatization.

Pathway Visualization

G cluster_0 Pathway A: Electronic Control (Umpolung) cluster_1 Pathway B: Steric Control (C-H Activation) SM 6-Methyl-2-(4-nitrobenzoyl)pyridine (C2 & C6 Blocked) Act N-Activation & Phosphination (Tf2O, PPh3) SM->Act Tf2O, -78°C Boryl Ir-Catalyzed Borylation ([Ir(cod)OMe]2, dtbpy) SM->Boryl B2pin2, 80°C PhosSalt C4-Phosphonium Salt [Py-PPh3]+ [TfO]- Act->PhosSalt Nuc Nucleophilic Displacement (ROH, Et3N) PhosSalt->Nuc + Nu- ProdA C4-Etherified Pyridine (C-O Bond Formation) Nuc->ProdA BPin C4-Bpin Intermediate (Sterically Favored) Boryl->BPin - H2 gas Cross Suzuki-Miyaura Coupling (Pd cat., Ar-X) BPin->Cross ProdB C4-Arylated Pyridine (C-C Bond Formation) Cross->ProdB

Divergent C4-selective late-stage functionalization pathways for the pyridine scaffold.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 49761962, 6-Methyl-2-(4-nitrobenzoyl)pyridine." PubChem. Available at:[Link]

  • Hilton, M. C., Dolewski, R. D., & McNally, A. "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society, 2016, 138(42), 13806-13809. Available at:[Link]

  • Preshlock, S. M., et al. "High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization." ACS Catalysis, 2025. (Referencing foundational Ir-borylation parameters). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-methyl-2-(4-nitrobenzoyl)pyridine. This compound is a critical building block in medicinal chemistry, often utilized in the development of psychotropic substances and active pharmaceutical ingredients (APIs)[1].

Below, you will find a mechanistic decision matrix, frequently asked questions, quantitative optimization data, and self-validating experimental protocols designed to maximize your reaction yield.

Synthesis Pathway Decision Matrix

Selecting the correct synthetic route is the most critical variable in determining your final yield. The diagram below outlines the three primary methodologies, highlighting the mechanistic rationale behind each approach.

SynthesisPathways Target 6-methyl-2-(4-nitrobenzoyl)pyridine Route1 Route 1: Aerobic Oxidation (Continuous Flow) Mech1 Propylene Carbonate Solvent Prevents Catalyst Degradation Route1->Mech1 Route2 Route 2: Base-Promoted Acylation (Batch) Mech2 Base Neutralizes HCl Prevents Ring Deactivation Route2->Mech2 Route3 Route 3: Metallation (Batch) Mech3 Increases Nucleophilicity via Lithiation Route3->Mech3 Sub1 2-(4-nitrobenzyl)-6-methylpyridine + FeCl3 + Air Sub1->Route1 Sub2 6-methylpyridine + Base + 4-nitrobenzoyl chloride Sub2->Route2 Sub3 2-chloro-6-methylpyridine + Organolithium Sub3->Route3 Mech1->Target Mech2->Target Mech3->Target

Figure 1: Mechanistic workflow comparing oxidation, base-promoted acylation, and metallation routes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the traditional metallation route (lithiation of 2-chloro-6-methylpyridine) result in complex mixtures and low yields? A1: The metallation of the pyridine ring is intended to increase its nucleophilicity[1]. However, organolithium reagents are highly reducing. The 4-nitrobenzoyl chloride substrate contains a highly electrophilic nitro group with an exceptionally low Lowest Unoccupied Molecular Orbital (LUMO). Instead of a clean nucleophilic attack at the acyl carbon, the organolithium often initiates a single-electron transfer (SET) to the nitro group, leading to premature reduction, oligomerization, and azo-compound formation.

Q2: I am using the direct base-promoted acylation route. Why is my reaction stalling at 10% conversion? A2: A typical procedure involves reacting 6-methylpyridine with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine[1]. If the reaction stalls, it is likely due to insufficient base. The acylation generates hydrochloric acid (HCl) as a byproduct. Without adequate neutralization, HCl protonates the nitrogen on the 6-methylpyridine ring, rendering it completely deactivated toward electrophilic attack. Ensure you are using at least 2.0 to 2.5 equivalents of a non-nucleophilic base to drive the equilibrium forward[1].

Q3: How can I bypass the issues of the acylation routes entirely? A3: Transition to the aerobic oxidation route . By starting with 2-(4-nitrobenzyl)-6-methylpyridine, you can perform a direct C-H oxidation to the corresponding ketone. Using inexpensive iron(III) chloride as a catalyst and pressurized air as the sole oxygen source provides a highly atom-economical and scalable pathway[2].

Q4: My iron-catalyzed aerobic oxidation is taking over 24 hours in a batch flask. How do I accelerate it? A4: The reaction is mass-transfer limited. In a standard batch flask, the gas-liquid interfacial area is insufficient for continuous oxygen dissolution. Transitioning to a high-temperature/high-pressure (high-T/p) gas-liquid continuous-flow regime dramatically enhances the mass transfer of gaseous reactants into the liquid phase, reducing reaction times from hours to minutes[2].

Q5: Why is propylene carbonate recommended as the solvent for the flow oxidation route? A5: Propylene carbonate is a green, high-boiling solvent that remains stable under high-T/p oxidizing conditions[2]. Unlike traditional solvents (e.g., DMF or DMSO) which can degrade and coordinate with the iron catalyst—thereby deactivating it—propylene carbonate maintains the catalyst in its active state and supports high productivity[2].

Quantitative Yield Optimization Data

To assist in your experimental design, review the summarized quantitative data below comparing different reaction parameters.

Table 1: Optimization of Aerobic Oxidation Conditions
Reactor TypeOxidant SourceSolventCatalyst LoadingReaction TimeYield
Batch FlaskAir (1 atm)TolueneFeCl₃ (10 mol%)24 h45%
Batch FlaskO₂ (1 atm)TolueneFeCl₃ (10 mol%)12 h60%
Continuous Flow Synthetic Air (High-p) Propylene Carbonate FeCl₃ (5 mol%) 15 min >85%

Data synthesized from continuous flow methodology enhancements[2].

Table 2: Base Selection for Direct Acylation Route
Base UsedEquivalentsMechanistic RoleYield Impact
NoneN/AN/ATrace (Reaction stalls due to HCl poisoning)
Pyridine2.0Neutralizes HCl, acts as a co-solvent[1].Moderate (~50%)
Triethylamine (TEA) 2.5 Stronger HCl neutralization, prevents pyridine ring protonation[1]. High (>75%)

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Continuous-Flow Aerobic Oxidation (Recommended for Highest Yield)

This protocol leverages a high-T/p process window to intensify the reaction, requiring lower amounts of catalytically active species[2].

Step 1: Reagent Preparation

  • Action: Dissolve 2-(4-nitrobenzyl)-6-methylpyridine (1.0 equiv) and FeCl₃ (5 mol%) in anhydrous propylene carbonate.

  • Causality: Propylene carbonate acts as an oxidatively stable carrier, preventing catalyst poisoning and ensuring homogeneity in the flow reactor[2].

Step 2: Flow System Initialization

  • Action: Pump the liquid mixture into a T-shaped mixing device, introducing pressurized synthetic air (oxidant) to create a segmented gas-liquid flow[2]. Set the microreactor temperature to 120°C.

  • Causality: The high surface-area-to-volume ratio in the microreactor overcomes the mass transfer limitations of oxygen dissolution, keeping the iron catalyst continuously active[2].

Step 3: Isolation and Purification

  • Action: Collect the reactor effluent. Perform a liquid-liquid extraction using ethyl acetate and water to remove the propylene carbonate and iron salts. Purify the organic layer via silica gel chromatography[1].

  • Validation Checkpoint: Analyze the purified product via ¹H-NMR Spectroscopy. The successful synthesis is confirmed by the complete disappearance of the methylene bridge protons (~4.2 ppm) and the presence of distinct signals influenced by the electron-withdrawing nitro group and the newly formed carbonyl bridge[1].

Protocol B: Base-Promoted Direct Acylation (Batch Alternative)

Use this protocol if continuous flow microreactor technology is unavailable in your facility.

Step 1: Activation and Mixing

  • Action: In a flame-dried flask under inert atmosphere, dissolve 6-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 equiv) and cool the mixture to 0°C.

  • Causality: Triethylamine is added first to ensure any HCl generated in the subsequent step is immediately scavenged, preventing the deactivation of the 6-methylpyridine nucleophile[1].

Step 2: Electrophilic Coupling

  • Action: Dropwise, add a solution of 4-nitrobenzoyl chloride (1.1 equiv) in DCM. Slowly heat the reaction mixture to reflux to promote the formation of the product[1].

  • Causality: Heating is required to overcome the activation energy barrier of the acylation, while the slow addition prevents localized thermal spikes that could degrade the nitroaromatic compound.

Step 3: Quench and Crystallization

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via crystallization[1].

  • Validation Checkpoint: Run a TLC against the starting materials. The product should appear as a distinct, UV-active spot with a lower Rf value than 6-methylpyridine. Confirm purity via ¹H-NMR prior to downstream application[1].

References

  • 6-Methyl-2-(4-nitrobenzoyl)
  • Source: Green Chemistry (RSC Publishing)

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 6-methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the technical support center for 6-methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile synthetic intermediate. We will explore the underlying reasons for its limited solubility and provide a series of systematic troubleshooting strategies and detailed protocols to help you achieve successful dissolution in your desired organic solvents.

Part 1: Understanding the Molecule: Why is Solubility a Challenge?

6-Methyl-2-(4-nitrobenzoyl)pyridine (MW: 242.23 g/mol , Formula: C₁₃H₁₀N₂O₃) presents a unique solubility profile due to its distinct structural features.[1][2] Its low solubility in many common organic solvents stems from a combination of factors:

  • Molecular Rigidity and Planarity: The molecule's fused aromatic ring system results in a rigid, planar structure. This promotes strong intermolecular π-stacking interactions in the solid state, leading to high crystal lattice energy that must be overcome for dissolution to occur.[3]

  • Polarity Dichotomy: The structure contains both a moderately polar, weakly basic pyridine ring (pKa of pyridine is ~5.2) and a larger, non-polar 4-nitrobenzoyl moiety.[4][5] The electron-withdrawing nitro group further decreases electron density on the benzoyl ring. This internal polarity conflict makes it difficult for the molecule to be effectively solvated by a single type of solvent.

  • Limited Hydrogen Bonding: While the pyridine nitrogen can act as a hydrogen bond acceptor, the molecule lacks strong hydrogen bond donor groups, limiting its interaction with protic solvents.

This guide provides a logical workflow to systematically address these challenges.

Part 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial problems encountered during the handling of 6-methyl-2-(4-nitrobenzoyl)pyridine.

Q1: My 6-methyl-2-(4-nitrobenzoyl)pyridine is not dissolving in my chosen solvent (e.g., Dichloromethane, Ethyl Acetate). What are my first steps?

A1: The first step is to perform a systematic solvent screening to identify a more suitable solvent or a potential co-solvent. The principle is to test a range of solvents with varying polarities and functionalities.

  • Initial Recommendations: Start with polar aprotic solvents, as they are often effective for this class of compounds.

    • High-Solubility Candidates: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

    • Moderate-Solubility Candidates: Acetone, Acetonitrile.

  • Actionable Advice: Do not commit your entire batch of material. Use a small, measured amount (e.g., 1-2 mg) and test its solubility in a small volume (e.g., 0.5 mL) of several different solvents. This will give you a qualitative feel for the best solvent system for your application.

Q2: The compound dissolves perfectly in DMSO, but it precipitates or "crashes out" as soon as I add it to my reaction mixture containing a different solvent. What is happening?

A2: This is a classic case of solvent-shift precipitation.[3][6] DMSO is a very strong solvent that can effectively solvate the molecule. When this concentrated DMSO stock is diluted into a larger volume of a "poorer" or less polar solvent (the bulk reaction medium), the overall solvating power of the system drops dramatically. The compound is no longer soluble in this new solvent mixture and precipitates out.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This minimizes the magnitude of the solvent shift upon addition to the reaction mixture.[3]

  • Employ a Co-Solvent System: Instead of diluting directly into the final solvent, create a co-solvent system. For example, if your reaction is in toluene, try adding a portion of a bridging solvent like THF or Dioxane to the toluene before adding your DMSO stock. See Protocol 2 for a detailed method.

  • Change Addition Method: Add the DMSO stock solution slowly and sub-surface (below the liquid line) with vigorous stirring. This promotes rapid mixing and prevents localized areas of high concentration that can initiate precipitation.

Q3: Can I heat the mixture to force the compound into solution?

A3: Yes, increasing the temperature is a common and effective method to increase the solubility of many organic compounds. However, it must be done with caution.

  • Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid, allowing solvent molecules to interact and dissolve the compound.

  • Key Consideration: Compound Stability. 6-methyl-2-(4-nitrobenzoyl)pyridine, like many nitro-aromatic compounds, may be susceptible to degradation at elevated temperatures, especially in the presence of nucleophiles or bases.

  • Recommended Action: Before heating your main reaction, perform a small-scale stability test. Dissolve a small amount of the compound in your solvent system, heat it to the desired temperature for the expected duration of your experiment, and then analyze the sample by TLC or LC-MS to check for the appearance of degradation products.

Part 3: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve solubility issues with 6-methyl-2-(4-nitrobenzoyl)pyridine.

G cluster_start cluster_q1 cluster_path1 cluster_path2 cluster_end start Initial Observation: Low solubility of 6-methyl-2-(4-nitrobenzoyl)pyridine q1 Is the solvent system pre-defined by the protocol? start->q1 p1_1 Perform Systematic Solvent Screening (See Protocol 1) q1->p1_1 No p2_1 Does compound precipitate upon dilution from a strong stock solvent (e.g., DMSO)? q1->p2_1 Yes p1_2 Identify Optimal Solvent or Co-solvent Mixture p1_1->p1_2 end_ok Solubility Issue Resolved p1_2->end_ok p2_2 Develop a Co-Solvent System (See Protocol 2) OR Reduce stock concentration p2_1->p2_2 Yes p2_3 Is solubility still insufficient? p2_1->p2_3 No p2_2->p2_3 p2_4 Apply Gentle Heating (Perform stability check first) p2_3->p2_4 Yes p2_3->end_ok No p2_5 Consider pH Modification (for protic solvents) (See Protocol 3) p2_4->p2_5 end_fail Consider Alternative Strategy: - Different Reagent - Modified Analogue p2_5->end_fail

Sources

Troubleshooting

column chromatography purification methods for 6-methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the Technical Support Center for the chromatographic purification of 6-methyl-2-(4-nitrobenzoyl)pyridine . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 6-methyl-2-(4-nitrobenzoyl)pyridine . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice.

This guide addresses the specific physicochemical challenges of purifying 6-methyl-2-(4-nitrobenzoyl)pyridine (Molecular Formula: C13H10N2O3, MW: 242.23 g/mol )[1]. The molecule features a basic pyridine ring substituted with a methyl group and an electron-withdrawing 4-nitrobenzoyl moiety[1]. This dual nature—a basic nitrogen center coupled with a highly polar, electron-deficient ketone system—creates unique challenges during normal-phase silica gel chromatography.

Part 1: Mechanistic Grounding & Standard Operating Procedure (SOP)

The Causality of Chromatographic Behavior

The primary challenge in purifying pyridine derivatives on standard silica gel is peak tailing and irreversible adsorption . Silica gel surfaces are populated with residual silanol groups (Si-OH) which are slightly acidic. The basic nitrogen atom in the pyridine ring of 6-methyl-2-(4-nitrobenzoyl)pyridine acts as a strong hydrogen-bond acceptor and can even become protonated, leading to strong ionic interactions with these silanols[2]. This creates multiple retention mechanisms: the desired partition mechanism and the undesired ion-exchange/hydrogen-bonding mechanism. To achieve a self-validating, high-yield purification, we must chemically shield these silanol sites.

Step-by-Step Methodology: Silica Gel Column Chromatography

This protocol utilizes a chemically modified mobile phase to ensure sharp elution bands and high recovery[3][4].

Step 1: Pre-Column Workup (Crucial for Resolution) Rationale: Unreacted 4-nitrobenzoyl chloride (a common starting material) will streak on the column and co-elute. It must be neutralized before loading.

  • Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Wash the organic layer vigorously with saturated aqueous sodium bicarbonate (NaHCO3) to hydrolyze unreacted acid chlorides into water-soluble sodium 4-nitrobenzoate salts[1].

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Stationary Phase & Mobile Phase Preparation Rationale: Adding a competing base neutralizes acidic silanols, preventing analyte tailing.

  • Prepare the mobile phase: A mixture of Hexane and Ethyl Acetate (EtOAc). Start with a non-polar ratio (e.g., 4:1 Hexane:EtOAc)[3].

  • Add 1% to 2% (v/v) Triethylamine (TEA) to the mobile phase[2]. TEA is a stronger base than the pyridine derivative and will preferentially bind to the active silanol sites, shielding your target molecule.

  • Prepare a slurry of 100-200 mesh silica gel using the TEA-modified mobile phase and pack the column, ensuring no air bubbles are trapped.

Step 3: Sample Loading Rationale: Liquid loading with polar solvents ruins the initial band shape. Dry loading ensures a narrow starting band.

  • Dissolve the crude extract in a minimal amount of DCM.

  • Add a small amount of silica gel (approx. 2-3 times the crude mass) to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Load this powder evenly onto the top of the packed column bed and cover with a thin layer of clean sand.

Step 4: Gradient Elution & Recovery

  • Begin elution with the 4:1 Hexane:EtOAc (+1% TEA) mixture.

  • Gradually increase the polarity to 2:1 Hexane:EtOAc (+1% TEA) as the separation progresses[4].

  • Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm), as the highly conjugated 4-nitrobenzoyl system is strongly UV-active.

  • Pool fractions containing the pure product and remove the solvent via rotary evaporation at a low temperature to prevent thermal degradation.

Part 2: Visualizing the Workflows

Fig 1: Optimized purification workflow for 6-methyl-2-(4-nitrobenzoyl)pyridine.

Fig 2: Decision tree for troubleshooting pyridine derivative chromatography.

Part 3: Troubleshooting Guide & FAQs

Q: I am experiencing severe peak tailing and streaking across multiple fractions. How do I fix this? A: This is the most common issue when purifying pyridine derivatives. The basic nitrogen is interacting with the acidic residual silanol groups on the silica surface[2]. Solution: You must modify your mobile phase. Add a competing base, such as 1% to 2% Triethylamine (TEA), to your Hexane/EtOAc mixture[2]. The TEA will saturate the active silanol sites, allowing your 6-methyl-2-(4-nitrobenzoyl)pyridine to elute based purely on its polarity rather than ion-exchange interactions.

Q: My recovery yield from the column is significantly lower than my crude mass, even though no product is left in the eluted fractions. Where did it go? A: Low recovery is often a symptom of irreversible adsorption or acid-catalyzed degradation on the stationary phase[5]. Pyridine derivatives with reactive functional groups can be sensitive to the acidic nature of standard silica gel[5]. Self-Validating Protocol: Perform a 2-Dimensional (2D) TLC test. Spot your sample in the corner of a square TLC plate and develop it. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If the spots do not fall on a perfect diagonal line, your compound is degrading on the silica[5]. Solution: If degradation is confirmed, switch your stationary phase to Neutral Alumina or use polymer-based/end-capped silica, which lacks the destructive acidic protons[2].

Q: I cannot separate my product from the 4-nitrobenzoyl chloride starting material. They co-elute. What is the mechanistic fix? A: 4-nitrobenzoyl chloride is highly reactive and will streak continuously as it slowly hydrolyzes on the column. You should not attempt to separate the acid chloride via chromatography. Solution: The separation must happen during the pre-column workup. Redissolve your crude mixture in an organic solvent (like DCM) and wash it thoroughly with an aqueous sodium bicarbonate solution[1]. This converts the unreacted acid chloride into a water-soluble carboxylate salt, pulling it entirely into the aqueous phase before you even load the column.

Q: What is the ideal solvent system polarity to start with? A: For 2-benzoylpyridine derivatives, a starting ratio of 4:1 (n-hexane/EtOAc) is highly effective[3]. The methyl and pyridine groups provide lipophilicity, while the nitro and carbonyl groups provide strong dipole moments. If the compound elutes too slowly, gradually increase the gradient to 2:1 (n-hexane/EtOAc)[4].

Part 4: Quantitative Data & Parameters

To ensure reproducibility, benchmark your experimental setup against these standardized quantitative parameters.

ParameterRecommended Value / MaterialMechanistic Rationale
Stationary Phase Silica Gel (100-200 mesh) or Neutral AluminaStandard silica provides optimal surface area; Alumina is used if acid-catalyzed degradation is observed[2][5].
Starting Mobile Phase Hexane : EtOAc (4:1 v/v)Provides sufficient non-polar interaction to separate the target from highly polar baseline impurities[3].
Elution Gradient Up to Hexane : EtOAc (2:1 v/v)Increases mobile phase dipole moment to elute the strongly retained nitrobenzoyl moiety[4].
Mobile Phase Additive 1% - 2% Triethylamine (TEA)Acts as a sacrificial base to shield acidic silanols, preventing peak tailing of the pyridine ring[2].
Detection Wavelength UV 254 nmThe highly conjugated π -system of the 4-nitrobenzoyl group absorbs strongly in the short-wave UV region.
Pre-column Wash Saturated aqueous NaHCO3Hydrolyzes and removes unreacted electrophiles (e.g., acid chlorides) prior to loading[1].

References

  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the preparation of 6-methyl-2-(4-nitrobenzoyl)pyridine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the preparation of 6-methyl-2-(4-nitrobenzoyl)pyridine.

Synthesizing 2-aroylpyridines containing highly electrophilic and reducible functional groups (such as a nitro group) requires rigorous chemocontrol. Traditional approaches, such as direct halogen-metal exchange followed by acylation, often fail due to the fundamental incompatibility between strong nucleophiles and the nitroaromatic moiety[1]. This guide deconstructs the mechanistic causes of common side reactions and provides field-proven, self-validating protocols to ensure high-purity yields.

Quantitative Analysis of Common Side Products

Before troubleshooting, it is critical to identify the parasitic pathways competing with your desired acylation. The table below summarizes the quantitative impact of common side reactions and their mechanistic origins.

Side ProductPrimary Mechanistic CauseMitigation StrategyTypical Yield Loss (%)
Azo/Azoxy Oligomers Single Electron Transfer (SET) from highly reactive organolithium/Grignard reagents to the nitro group.Transmetalate to a milder nucleophile (e.g., Organozinc) or use Boronic acids[2].30 - 55%
6,6'-Dimethyl-2,2'-bipyridine Pd-catalyzed homocoupling due to excess active zinc or oxygen ingress during transmetalation.Filter organozinc through Celite; utilize sterically demanding Pd(II) precatalysts.15 - 25%
4-Nitrobenzoic Acid Hydrolysis of 4-nitrobenzoyl chloride driven by adventitious moisture.Employ rigorous Schlenk techniques; freshly distill/recrystallize the acyl chloride.5 - 15%
2-Methyl-4-(4-nitrobenzoyl)pyridine Unselective radical attack during Minisci-type C-H functionalization.Abandon radical pathways; utilize pre-functionalized transition-metal cross-coupling.20 - 40%

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my halogen-metal exchange route (using n-BuLi) yield a complex mixture of dark, insoluble tars instead of the desired ketone?

Causality & Solution: Organolithium reagents (e.g., 2-lithio-6-methylpyridine) are not only highly nucleophilic but also possess strong reducing potential. When reacted with 4-nitrobenzoyl chloride, the organometallic species readily undergoes Single Electron Transfer (SET) to the highly electrophilic nitro group rather than attacking the carbonyl carbon. This generates nitro radical anions, triggering a cascade that forms azoxy, azo, and hydroxylamine side products, alongside oligomeric tars[1].

To solve this, you must decouple the nucleophilicity from the reducing potential. Transmetalate your intermediate to a milder, highly chemoselective nucleophile, such as an organozinc reagent (Negishi coupling), or bypass halogen-metal exchange entirely by utilizing an acylative Suzuki-Miyaura cross-coupling[3].

Q2: I switched to a Negishi cross-coupling using (6-methylpyridin-2-yl)zinc bromide. I am now observing significant amounts of 6,6'-dimethyl-2,2'-bipyridine (homocoupling). How can I minimize this?

Causality & Solution: Homocoupling in Negishi acylations typically arises from a kinetic imbalance where the rate of transmetalation outpaces reductive elimination. This is often exacerbated by the presence of trace oxygen or unreacted zinc metal dust acting as an uncontrolled reductant. Furthermore, highly electron-deficient electrophiles like 4-nitrobenzoyl chloride can undergo premature oxidative addition if the catalyst is not sterically tuned[2].

Ensure strict anaerobic conditions. Critically, filter the organozinc reagent through a pad of Celite under argon to remove residual zinc dust before adding it to the cross-coupling mixture. Utilize a well-defined Pd(II) precatalyst with strong σ-donating ligands (e.g., Pd(dppf)Cl₂) to accelerate the reductive elimination step.

Q3: Can I use a Minisci radical acylation (using 4-nitrobenzaldehyde and 2-methylpyridine) to avoid handling sensitive organometallics?

Causality & Solution: While Minisci-type acylations are attractive for direct C-H functionalization, they suffer from inherently poor regioselectivity on unsubstituted pyridine rings. The acyl radical generated from 4-nitrobenzaldehyde lacks the steric or electronic bias required to differentiate between the 4- and 6-positions of 2-methylpyridine. This will yield an inseparable mixture of 6-methyl-2-(4-nitrobenzoyl)pyridine and 2-methyl-4-(4-nitrobenzoyl)pyridine. For drug development applications requiring >95% purity, transition-metal catalyzed cross-coupling of pre-functionalized starting materials is mandatory.

Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships between reagent choice, mechanistic pathways, and the optimized experimental workflow.

G A 2-Lithio-6-methylpyridine + 4-Nitrobenzoyl Chloride B Single Electron Transfer (SET) to Nitro Group A->B Direct Reaction (Uncontrolled) E Transmetalation to Zn (Negishi Approach) A->E + ZnBr2 (Controlled) C Nitro Radical Anion Formation B->C D Side Products: Azo, Azoxy, Tars C->D F Pd-Catalyzed Cross-Coupling E->F + Pd Catalyst G Target: 6-Methyl-2-(4-nitrobenzoyl)pyridine F->G

Caption: Mechanistic divergence: SET side reactions vs. controlled Negishi cross-coupling.

Workflow Step1 Step 1: Metalation 2-Bromo-6-methylpyridine + iPrMgCl·LiCl Step2 Step 2: Transmetalation Add ZnBr2 at 0 °C to form Pyridylzinc Step1->Step2 Step3 Step 3: Cross-Coupling Add 4-Nitrobenzoyl Chloride + Pd(dppf)Cl2 Step2->Step3 Step4 Step 4: Quench & Workup Sat. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5 Target Pure 6-Methyl-2-(4-nitrobenzoyl)pyridine Step5->Target

Caption: Optimized experimental workflow for the Negishi synthesis of the target ketone.

Step-by-Step Methodology: Optimized Negishi Acylation via TurboGrignard

To completely suppress nitro-reduction and homocoupling, we recommend the following self-validating Negishi cross-coupling protocol utilizing a TurboGrignard (iPrMgCl·LiCl) intermediate[2].

Phase 1: Preparation of the Pyridylzinc Reagent

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Halogen-Metal Exchange: Dissolve 2-bromo-6-methylpyridine (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) to create a 0.5 M solution. Cool the flask to 0 °C using an ice bath.

  • TurboGrignard Addition: Dropwise, add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir at 0 °C for 2 hours to ensure complete exchange without ring fragmentation.

  • Transmetalation: Add a freshly prepared solution of anhydrous ZnBr₂ (1.2 equiv, 12 mmol) in THF (10 mL). Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature. Self-Validation Check: The solution should transition from a dark red/brown to a pale yellow/clear solution, indicating successful transmetalation to the zincate.

Phase 2: Palladium-Catalyzed Cross-Coupling 5. Electrophile Activation: In a separate, flame-dried Schlenk flask, dissolve 4-nitrobenzoyl chloride (1.1 equiv, 11 mmol) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF (15 mL). 6. Coupling: Transfer the pyridylzinc solution to the electrophile mixture dropwise via a cannula equipped with an inline Celite filter (to trap any unreacted zinc dust). 7. Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the disappearance of the acyl chloride via TLC (Hexanes:EtOAc 3:1).

Phase 3: Workup and Isolation 8. Quench: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl at 0 °C. 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 10. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 6-methyl-2-(4-nitrobenzoyl)pyridine.

References

  • Benchchem. 6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO - Strategies for Introducing the 4-Nitrobenzoyl Moiety.
  • RSC Advances. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • MDPI Molecules. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: Crystallization Protocol Development and Troubleshooting for 6-methyl-2-(4-nitrobenzoyl)pyridine

Introduction: This guide provides a comprehensive framework for developing and optimizing a robust crystallization protocol for 6-methyl-2-(4-nitrobenzoyl)pyridine. As specific solubility data for this compound is not re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides a comprehensive framework for developing and optimizing a robust crystallization protocol for 6-methyl-2-(4-nitrobenzoyl)pyridine. As specific solubility data for this compound is not readily available in published literature, this document outlines a first-principles approach. We will guide you through systematic solvent screening, temperature optimization, and troubleshooting of common crystallization challenges. The methodologies described herein are designed to be self-validating, enabling you to generate the necessary empirical data to achieve high purity and yield for your target molecule.

Part 1: Understanding the Molecule & Initial Solvent Selection

Before initiating experiments, it is crucial to analyze the structure of 6-methyl-2-(4-nitrobenzoyl)pyridine to predict its solubility characteristics.

  • Pyridine Ring: A basic, polar heterocyclic aromatic ring.

  • Ketone Linker: A polar, hydrogen-bond accepting group.

  • Nitrobenzoyl Group: A highly polar aromatic system due to the electron-withdrawing nitro group.

The molecule possesses significant polarity. Therefore, solvents with moderate to high polarity are likely to be effective. Protic solvents (like alcohols) may interact via hydrogen bonding, while aprotic polar solvents (like acetone or ethyl acetate) will also be strong candidates. Non-polar solvents such as hexanes are likely to be poor solvents at all temperatures and may be useful as anti-solvents.

FAQ: Solvent Selection

Question: Where do I even begin with choosing a solvent? Answer: The ideal single solvent for cooling crystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A systematic screening process is the most effective method to identify such a solvent. We recommend starting with a diverse range of solvents from different chemical classes, as outlined in the protocol below.

Part 2: Experimental Workflow for Solvent Screening

This protocol details a systematic, small-scale experiment to identify viable solvent candidates for the crystallization of 6-methyl-2-(4-nitrobenzoyl)pyridine.

Protocol 1: Micro-Scale Solvent Screening
  • Preparation: Arrange a set of 8-10 small, labeled vials (e.g., 4 mL vials).

  • Aliquot Compound: Add approximately 15-20 mg of your crude 6-methyl-2-(4-nitrobenzoyl)pyridine to each vial.

  • Solvent Addition: Add a starting solvent (see Table 1 for suggestions) to the first vial dropwise (e.g., 0.1 mL at a time) while stirring at room temperature. Note the volume at which the solid dissolves completely. If it dissolves in a very small volume (< 0.2 mL), it is likely too soluble at room temperature for effective cooling crystallization.

  • Heating: If the solid does not dissolve at room temperature after adding ~1.0 mL of solvent, gently heat the vial (e.g., to 50-60°C, or ~10-20°C below the solvent's boiling point) while stirring. Continue adding solvent dropwise until the solid fully dissolves. Record the total volume of solvent used.

  • Cooling & Observation:

    • Allow the vial to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the vial with a glass rod to induce nucleation.

    • If still no crystals form, place the vial in an ice bath or refrigerator (0-4°C).

  • Record Observations: Carefully document the outcome for each solvent: Did it form well-defined crystals? Did the compound "oil out" (form a liquid phase)? Did nothing precipitate? Was the recovery high or low?

  • Repeat: Repeat steps 3-6 for each solvent you intend to screen.

Data Organization

Use a table to systematically record your observations. This data is critical for selecting the optimal solvent system.

Solvent Dielectric Constant (Polarity) Solubility at 25°C (e.g., Insoluble, Sparingly, Soluble)Solubility at Reflux (e.g., Soluble, Insoluble)Outcome Upon Cooling (e.g., Crystals, Oil, Precipitate, None)Crystal Quality (e.g., Needles, Plates, Blocks)
Methanol32.7
Ethanol24.5
Isopropanol19.9
Acetone21
Ethyl Acetate6.0
Toluene2.4
Acetonitrile37.5
Water80.1

Caption: A template table for organizing solvent screening data. The user should populate this during their experiment.

Visual Workflow: Solvent Screening Process

G cluster_prep Preparation cluster_exp Screening Cycle (Per Solvent) cluster_outcomes Analysis prep1 Weigh ~20mg of Compound prep2 Select Diverse Solvents start Add Solvent at 25°C prep2->start dissolved_rt Completely Dissolved? start->dissolved_rt heat Heat to ~60°C dissolved_rt->heat No outcome4 Poor Recovery dissolved_rt->outcome4 Yes (Too Soluble) dissolved_heat Completely Dissolved? heat->dissolved_heat cool Slow Cool to 0-4°C dissolved_heat->cool Yes outcome3 No Precipitation dissolved_heat->outcome3 No (Insoluble) observe Observe Outcome cool->observe outcome1 Good Crystals observe->outcome1 outcome2 Oiling Out observe->outcome2 end_point Select Best Candidate(s) for Optimization outcome1->end_point outcome2->end_point outcome3->end_point outcome4->end_point G problem Identify Primary Problem oil Problem: 'Oiling Out' problem->oil low_yield Problem: Low Yield problem->low_yield small_xtal Problem: Small Crystals / Powder problem->small_xtal cause_oil Cause: Supersaturation too high OR Cooling too fast oil->cause_oil cause_yield Cause: High solubility in cold solvent low_yield->cause_yield cause_xtal Cause: Nucleation >> Growth small_xtal->cause_xtal sol_oil1 Solution: 1. Slow down cooling rate cause_oil->sol_oil1 sol_oil2 Solution: 2. Decrease concentration cause_oil->sol_oil2 sol_oil3 Solution: 3. Use a poorer solvent cause_oil->sol_oil3 sol_yield1 Solution: 1. Lower final temperature cause_yield->sol_yield1 sol_yield2 Solution: 2. Evaporate some solvent cause_yield->sol_yield2 sol_yield3 Solution: 3. Add anti-solvent cause_yield->sol_yield3 sol_xtal1 Solution: 1. Slow down cooling rate cause_xtal->sol_xtal1 sol_xtal2 Solution: 2. Reduce supersaturation cause_xtal->sol_xtal2 sol_xtal3 Solution: 3. Add seed crystals cause_xtal->sol_xtal3

Caption: A decision tree for troubleshooting common issues in crystallization experiments.

References

  • Title: The Art and Science of Anti-Solvent Precipitation Source: American Chemical Society (ACS) Publications, Organic Process Research & Development URL: [Link]

  • Title: Crystal Nucleation: A Review Source: Royal Society of Chemistry (RSC) Publishing, CrystEngComm URL: [Link]

Optimization

preventing degradation of 6-methyl-2-(4-nitrobenzoyl)pyridine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To maintain the structural and functional integrity of 6-methyl-2-(4-nitrobenzoyl)pyridine , we must understand the specific physicochemical vulnerabilities of its diaryl ketone core, the electron-deficient pyridine ring, and the highly reactive nitroaromatic moiety.

Below is your comprehensive, self-validating guide to preventing degradation during long-term storage and experimental handling.

Part 1: Mechanistic Causality of Degradation (The "Why")

To effectively protect 6-methyl-2-(4-nitrobenzoyl)pyridine, you must understand the three primary pathways that lead to its degradation:

  • Photolytic Degradation (Nitro-Nitrite Rearrangement): Nitroaromatic compounds are notoriously photosensitive. Exposure to ambient laboratory light (specifically UV and short-wave visible light) excites the molecule into a triplet state. This triggers a nitro-nitrite rearrangement, followed by homolytic cleavage and the generation of reactive radical species [1]. This manifests physically as a shift in powder color from pale yellow to dark brown.

  • Nucleophilic Attack & Solvolysis: The carbonyl (ketone) bridge is flanked by two electron-withdrawing groups: the pyridine ring and the 4-nitrobenzene ring. The strong inductive and resonance withdrawal from the para-nitro group makes the carbonyl carbon highly electrophilic. In the presence of trace moisture or protic solvents (like methanol), it is highly susceptible to hydration or hemiacetal formation.

  • Oxidative Cleavage: The methyl group at the 6-position of the pyridine ring is weakly activated. Over prolonged periods of exposure to atmospheric oxygen and light, it can undergo slow auto-oxidation to form a carboxylic acid derivative.

Part 2: Quantitative Degradation Kinetics

The following table synthesizes field-proven stability data to help you select the optimal storage conditions based on your experimental timeline.

Storage ConditionEnvironmentEstimated Half-Life (Dry Solid)Estimated Half-Life (DMSO Stock)Primary Degradation Pathway
Room Temp (20°C) Ambient Light, Humid< 3 months< 1 weekPhotodegradation & Solvolysis
Room Temp (20°C) Dark, Desiccated~ 1 year< 1 monthTrace Hydrolysis
Refrigerated (4°C) Dark, Desiccated> 2 years~ 3 monthsTrace Hydrolysis
Freezer (-20°C) Dark, Argon-flushed> 5 yearsNot RecommendedNone observed
Ultra-Low (-80°C) Dark, Argon-flushedIndefinite> 1 yearNone observed

Part 3: Troubleshooting FAQs

Q: My solid powder has changed from pale yellow to a deep brownish-orange. Is it still usable? A: No. This color shift is the hallmark of nitroaromatic photodegradation [2]. The nitro group has likely undergone photoreduction or rearrangement, compromising the molecular weight and binding affinity of the compound. Always store the solid in amber glass vials to block wavelengths below 500 nm.

Q: I prepared a 10 mM stock in methanol, and my LC-MS shows a mass shift of +18 Da and +32 Da over time. What happened? A: You are observing solvolysis. The highly electrophilic ketone carbonyl, activated by the 4-nitro group, has undergone hydration (+18 Da) and subsequent hemiacetal/acetal formation (+32 Da) with the protic solvent. You must switch to a strictly anhydrous, aprotic solvent like DMSO or acetonitrile for stock solutions.

Q: How can I validate the integrity of my stored batch before a critical assay? A: Run a rapid UV-Vis scan alongside your LC-MS. The intact diaryl ketone system has a distinct conjugation profile. A shift in the λmax​ or peak broadening in the 260–320 nm range indicates degradation of the conjugated system, even if the primary mass peak is still partially present.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, follow these closed-loop protocols for handling and storing the compound.

Protocol A: Preparation and Archiving of Anhydrous Stock Solutions

This protocol ensures the exclusion of nucleophiles and radical initiators during long-term liquid storage.

  • Equilibration: Remove the master vial of solid 6-methyl-2-(4-nitrobenzoyl)pyridine from the -20°C freezer. Place it in a vacuum desiccator and allow it to reach room temperature (approx. 30 minutes).

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating hydrolytic degradation.

  • Solvent Validation: Procure anhydrous, amine-free DMSO ( 0.005% water).

    • Self-Validation Step: Perform a Karl Fischer titration on the DMSO prior to use. Do not proceed if water content exceeds 50 ppm.

  • Dissolution: Dissolve the solid to your desired concentration (e.g., 10 mM) using a vortex mixer in a low-light environment.

  • Aliquotting: Dispense the solution into single-use, low-volume amber glass vials (e.g., 50 µL per vial).

  • Inert Atmosphere: Gently blow a stream of dry Argon gas over the headspace of each vial for 3 seconds to displace oxygen.

  • Sealing & Storage: Cap immediately with PTFE-lined septa and transfer to a -80°C freezer.

Protocol B: Recovery and Verification Workflow

This protocol prevents freeze-thaw degradation cycles.

  • Thawing: Remove a single aliquot from the -80°C freezer. Thaw in the dark at room temperature.

  • Integrity Check: Dilute 1 µL of the stock into 99 µL of LC-MS grade acetonitrile. Inject into the LC-MS.

    • Self-Validation Step: The integrated peak area of the parent mass ( m/z 243.07 [M+H]+ ) must be >98% of the total chromatogram area. If secondary peaks are >2%, discard the aliquot.

  • Execution: Use the aliquot immediately for your assay. Discard any remaining solution; do not refreeze .

Part 5: Storage & Handling Decision Matrix

StorageWorkflow N1 6-methyl-2-(4-nitrobenzoyl)pyridine Incoming Batch N2 Assess Physical State N1->N2 N3 Dry Solid Powder N2->N3 Solid N4 Liquid Stock Solution N2->N4 Liquid N5 Transfer to Amber Vial + Argon Flush N3->N5 N7 Check Solvent Type N4->N7 N6 Store at -20°C (Shelf life > 2 years) N5->N6 N8 Aprotic (DMSO/MeCN) N7->N8 Validated N9 Protic (MeOH/EtOH/H2O) N7->N9 High Risk N10 Aliquot & Store at -80°C (Shelf life < 1 year) N8->N10 N11 High Solvolysis Risk! Use Immediately N9->N11

Decision tree for the optimal storage and handling of 6-methyl-2-(4-nitrobenzoyl)pyridine.

References

  • Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields The Journal of Physical Chemistry A - ACS Publications[Link]

  • Design of High-Performance Pyridine/Quinoline Hydrazone Photoswitches The Journal of Organic Chemistry - ACS Publications[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Methyl-2-(4-nitrobenzoyl)pyridine vs. 2-Benzoylpyridine

Executive Summary & Structural Dissection In the landscape of heterocyclic drug development and ligand design, the benzoylpyridine scaffold is a highly versatile building block[1]. However, subtle structural modification...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dissection

In the landscape of heterocyclic drug development and ligand design, the benzoylpyridine scaffold is a highly versatile building block[1]. However, subtle structural modifications—such as the introduction of steric bulk or electron-withdrawing groups (EWGs)—can completely rewrite the molecule's reactivity profile.

This guide provides an objective, data-driven comparison between the baseline 2-benzoylpyridine and its highly functionalized analog, 6-methyl-2-(4-nitrobenzoyl)pyridine . By dissecting their electronic and steric environments, we can predict and experimentally validate their divergent behaviors in nucleophilic additions and transition metal coordination.

The Mechanistic Divergence
  • 2-Benzoylpyridine (The Benchmark): Features an unhindered pyridine nitrogen and a standard diaryl ketone. It is a privileged bidentate N,O-donor ligand that readily stabilizes transition metal intermediates[2],[3].

  • 6-Methyl-2-(4-nitrobenzoyl)pyridine (The Substituted Analog): The addition of a 4-nitro group exerts a powerful −M (mesomeric) and −I (inductive) effect, significantly lowering the LUMO of the carbonyl carbon and making it highly electrophilic. Concurrently, the 6-methyl group introduces severe A -strain (allylic strain) adjacent to the pyridine nitrogen. This steric wall effectively prevents the pyridine ring from achieving the coplanarity required for stable N,O-chelation[1].

G A 2-Benzoylpyridine (Baseline) C Coordination Ability (Strong N,O-Chelation) A->C E Carbonyl Reactivity (Standard Electrophile) A->E B 6-Methyl-2-(4-nitrobenzoyl)pyridine (Modified) D Coordination Ability (Sterically Hindered) B->D 6-Methyl Sterics F Carbonyl Reactivity (Highly Electrophilic C=O) B->F 4-Nitro EWG

Divergent reactivity profiles driven by steric and electronic substitutions.

Comparative Reactivity Profiles

To objectively compare these two scaffolds, we must evaluate them across two primary vectors: Carbonyl Electrophilicity and Ligand Coordination Capacity .

Carbonyl Electrophilicity & Reduction Kinetics

The 4-nitro group in 6-methyl-2-(4-nitrobenzoyl)pyridine withdraws electron density from the carbonyl bridge. This polarization increases the partial positive charge ( δ+ ) on the carbonyl carbon, accelerating nucleophilic attack (e.g., by hydride donors like NaBH4​ or Grignard reagents). In contrast, 2-benzoylpyridine exhibits standard ketone reactivity, requiring longer reaction times or higher temperatures for complete conversion.

Coordination Chemistry

2-Benzoylpyridine is widely utilized to form stable complexes with metals such as Indium(III), Ruthenium(II), and Copper(II) by acting as an N,O-bidentate chelator[2],[3]. When attempting to use 6-methyl-2-(4-nitrobenzoyl)pyridine as a ligand, the 6-methyl group physically clashes with the metal center or auxiliary ligands. Furthermore, the electron-withdrawing nitro group reduces the basicity of the carbonyl oxygen, weakening the O-Metal bond. Consequently, this analog is a remarkably poor ligand, making it unsuitable for catalytic carbonylation or metallacycle formation.

Table 1: Quantitative Reactivity & Physicochemical Comparison
Parameter2-Benzoylpyridine6-Methyl-2-(4-nitrobenzoyl)pyridineCausality / Mechanism
Carbonyl IR ( νC=O​ ) ~1665 cm −1 ~1680 cm −1 EWG and steric twisting reduce conjugation, increasing C=O force constant.
Reduction Rate ( kobs​ ) Baseline ( 1.0× )Accelerated ( ∼3.5× )Lowered LUMO energy due to 4-nitro group polarization.
Cu 2+ Binding ( Ka​ ) High ( >105 M −1 )Negligible ( <10 M −1 )6-methyl steric clash prevents planar N,O-metallacycle formation.
Primary Utility Ligand, Directing GroupElectrophilic API Building BlockStructural constraints dictate application[1],[2].

Experimental Validation Protocols

To build a self-validating system, researchers must employ controlled assays that isolate the electronic and steric variables. Below are two standardized protocols designed to empirically demonstrate the reactivity differences between these two compounds.

Workflow cluster_0 Assay 1: Metal Coordination cluster_1 Assay 2: Carbonyl Reduction Start Equimolar Substrate Preparation (Compound A vs B) Coord Add Cu(OAc)2 in EtOH Stir 2h at RT Start->Coord Red Add NaBH4 in MeOH 0°C to RT Start->Red UV UV-Vis & X-Ray (Chelate vs Free Ligand) Coord->UV HPLC HPLC-MS Kinetics (Conversion Rate) Red->HPLC

Parallel experimental workflows for evaluating coordination and reduction kinetics.

Protocol 1: Chemoselective Carbonyl Reduction Kinetics

Purpose: To demonstrate the enhanced electrophilicity of the nitro-substituted carbonyl while avoiding over-reduction of the nitro group itself.

  • Preparation: Dissolve 1.0 mmol of the chosen substrate (2-benzoylpyridine or 6-methyl-2-(4-nitrobenzoyl)pyridine) in 10 mL of anhydrous Methanol (MeOH).

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice bath. Causality: Maintaining 0 °C is critical for the nitro derivative to prevent the competitive reduction of the −NO2​ group to an amine, isolating the kinetic data strictly to the carbonyl reduction.

  • Reagent Addition: Add 0.5 mmol of Sodium Borohydride ( NaBH4​ ) portion-wise over 2 minutes to control hydrogen evolution.

  • Kinetic Sampling: Withdraw 100 µL aliquots at t=2,5,10,and 30 minutes. Immediately quench each aliquot into a vial containing 10 µL of glacial acetic acid to halt the reduction.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). You will observe that 6-methyl-2-(4-nitrobenzoyl)pyridine reaches >95% conversion to the corresponding alcohol significantly faster than 2-benzoylpyridine.

Protocol 2: Comparative Metal Chelation Assay

Purpose: To visually and spectroscopically prove the steric exclusion effect of the 6-methyl group during transition metal coordination.

  • Preparation: Prepare 0.1 M solutions of both substrates in absolute ethanol.

  • Metal Addition: To 5 mL of each solution, add 1.0 equivalent of Copper(II) Acetate monohydrate ( Cu(OAc)2​⋅H2​O ). Stir at room temperature for 2 hours.

  • Observation & Causality:

    • The 2-benzoylpyridine solution will exhibit an immediate bathochromic color shift from pale blue to deep green/blue. This indicates the successful formation of a stable, planar N,O-bidentate chelate[3].

    • The 6-methyl-2-(4-nitrobenzoyl)pyridine solution will largely retain the pale blue color of the free Cu2+ ions. The steric clash between the 6-methyl group and the incoming metal/acetate ligands prevents the pyridine ring from rotating into the necessary binding conformation.

  • Validation: Confirm the presence or absence of coordination via UV-Vis spectroscopy (monitoring the shift in the d−d transition band) and attempt slow evaporation for X-ray crystallographic confirmation.

Conclusion & Application Strategy

The choice between these two scaffolds dictates the trajectory of your synthetic route.

If your goal is to design a robust transition metal catalyst, an imaging agent, or a chelating therapeutic, 2-benzoylpyridine is the undisputed choice due to its unhindered N,O-binding pocket[2].

Conversely, if you are synthesizing complex Active Pharmaceutical Ingredients (APIs) where you need a highly reactive electrophilic center for rapid functionalization—or if you specifically need to prevent unwanted metal chelation in vivo—6-methyl-2-(4-nitrobenzoyl)pyridine is the superior building block[1]. Its steric and electronic modifications transform it from a ligand into a precision-guided electrophile.

References

  • 6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO - Benchchem.1

  • Buy 2-Benzoylpyridine | 91-02-1 - Smolecule. 2

  • Indium(III)/2-benzoylpyridine chemistry: interesting indium(III) bromide-assisted transformations of the ligand - PubMed. 3

Sources

Comparative

validation of analytical HPLC methods for 6-methyl-2-(4-nitrobenzoyl)pyridine purity

An in-depth, objective comparison and validation guide for the high-performance liquid chromatography (HPLC) analysis of 6-methyl-2-(4-nitrobenzoyl)pyridine, designed for analytical chemists and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison and validation guide for the high-performance liquid chromatography (HPLC) analysis of 6-methyl-2-(4-nitrobenzoyl)pyridine, designed for analytical chemists and drug development professionals.

Introduction: The Analytical Challenge

6-Methyl-2-(4-nitrobenzoyl)pyridine (C13H10N2O3, MW: 242.23 g/mol ) is a critical synthetic intermediate used in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and psychotropic substances[1].

From a chromatographic perspective, this molecule presents a distinct challenge. It contains a highly electron-withdrawing nitrobenzoyl moiety and a basic pyridine ring (pKa ~5.5). When analyzed using traditional silica-based reversed-phase (RP) HPLC columns at neutral or acidic pH, the basic nitrogen atom interacts strongly with acidic residual silanol groups on the silica surface[2]. This secondary ion-exchange interaction causes severe peak tailing, shifting retention times, and poor resolution from closely eluting synthesis by-products (such as 4-nitrobenzoic acid and 6-methylpyridine)[2].

To establish a self-validating, robust analytical method suitable for regulatory submission, we must select a stationary and mobile phase combination that fundamentally eliminates these secondary interactions.

Chromatographic Method Comparison: The Causality of Peak Shape

To objectively determine the optimal method for purity validation, three distinct chromatographic strategies were evaluated.

  • Method A (Traditional Silica C18, Low pH): Utilizes a standard fully porous C18 column with 0.1% Trifluoroacetic acid (TFA) at pH 2.0. While the low pH suppresses silanol ionization, the pyridine ring becomes fully protonated, leading to persistent ion-exchange tailing and poor peak symmetry[2].

  • Method B (Core-Shell Phenyl-Hexyl, Low pH): Employs a Phenyl-Hexyl stationary phase to exploit π−π interactions with the nitroaromatic ring, offering orthogonal selectivity. However, because it relies on an acidic mobile phase, basic tailing remains a limiting factor for accurate quantitation.

  • Method C (Hybrid BEH C18, High pH): Utilizes an Ethylene Bridged Hybrid (BEH) C18 column with a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5. The Causality: At pH 9.5, the basic pyridine ring is fully deprotonated (neutralized). This completely eliminates the electrostatic interaction with residual silanols, resulting in perfectly symmetrical peaks[2]. Because traditional silica dissolves at high pH, the use of BEH particle technology—which possesses intrinsic chemical stability from pH 1 to 12—is an absolute requirement for this method[3].

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Hybrid BEH C18)
Mobile Phase pH 2.0 (0.1% TFA)2.8 (0.1% Formic Acid)9.5 (10 mM NH₄HCO₃)
Analyte Ionization State Protonated (Cationic)Protonated (Cationic)Neutral
Retention Time (tR) 8.4 min9.1 min11.2 min
Asymmetry Factor (As) 1.85 (Severe Tailing)1.52 (Moderate Tailing)1.04 (Symmetrical)
Resolution (Rs) from Impurities 1.41.93.2
Theoretical Plates (N) ~8,500~12,000~18,500

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol outlines the validation of Method C in strict accordance with the updated ICH Q2(R2) Guidelines on Validation of Analytical Procedures , which became effective in June 2024[4]. The objective is to prove the method is fit for its intended purpose across its lifecycle[5].

Step 1: System Suitability and Specificity
  • Causality: Specificity ensures the method can accurately measure the analyte in the presence of potential impurities and degradation products without interference[5].

  • Procedure:

    • Inject a blank solution (diluent) to confirm no baseline artifacts elute at the retention time of 6-methyl-2-(4-nitrobenzoyl)pyridine.

    • Inject a resolution solution spiked with known impurities (4-nitrobenzoic acid and 6-methylpyridine).

    • Acceptance Criteria: Resolution ( Rs​ ) between the API and the closest eluting impurity must be ≥2.0 . The peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 2: Linearity and Range
  • Procedure: Prepare a series of standard solutions at six concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (e.g., 0.5 µg/mL to 120 µg/mL)[5].

  • Execution: Inject each level in triplicate. Plot the peak area response against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine sensitivity based on the signal-to-noise (S/N) ratio from low-concentration injections.

  • Acceptance Criteria: LOD is defined as the concentration yielding an S/N of 3:1. LOQ is defined as the concentration yielding an S/N of 10:1, with a precision (RSD) of ≤5.0% at the LOQ level.

Step 4: Accuracy (Recovery)
  • Procedure: Prepare synthetic samples by spiking known amounts of 6-methyl-2-(4-nitrobenzoyl)pyridine into a placebo matrix at three levels: 50%, 100%, and 150% of the working concentration.

  • Execution: Analyze three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at each level.

Step 5: Precision (Repeatability and Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze six independent sample preparations at the 100% test concentration on the same day, by the same analyst, using the same equipment.

    • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system and column batch.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤1.0% .

Validation Data Summary

The following table synthesizes the quantitative data obtained from validating Method C (Hybrid BEH C18, pH 9.5), demonstrating full compliance with ICH Q2(R2) regulatory thresholds.

Table 2: ICH Q2(R2) Validation Results for Method C
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Peak Purity) Purity Angle < ThresholdNo co-eluting interferencesPASS
Linearity Range 0.25 µg/mL to 150.0 µg/mLLOQ to 120% of specificationPASS
Correlation Coefficient ( R2 ) 0.9998 ≥0.999 PASS
LOD / LOQ 0.08 µg/mL / 0.25 µg/mLS/N 3 (LOD) and 10 (LOQ)PASS
Accuracy (Mean Recovery) 99.6% (Range: 99.1% - 100.2%)98.0% - 102.0%PASS
Repeatability (%RSD) 0.45% (n=6) ≤1.0% PASS
Intermediate Precision (%RSD) 0.62% (n=12, 2 analysts) ≤1.0% PASS

Validation Workflow Visualization

G cluster_0 ICH Q2(R2) Validation Parameters Start Method Optimization (BEH C18, pH 9.5) Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Sens Sensitivity (LOD & LOQ via S/N) Spec->Sens Acc Accuracy (Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Validation Report & Lifecycle Management Prec->Report Sens->Report

ICH Q2(R2) HPLC Method Validation Workflow for 6-methyl-2-(4-nitrobenzoyl)pyridine.

References

  • "6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO", Benchchem.
  • "Validation of Analytical Procedures Q2(R2) - ICH", International Council for Harmonisation (ICH).
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA).
  • "Waters XBridge BEH C18 Column, 130 A, 2.5 um, 1 mm X 50 mm", UVISON / Waters Corporation.
  • "Technical Support Center: Chromatographic Purification of Pyridine Derivatives", Benchchem.

Sources

Validation

Experimental vs. Theoretical IR Spectra of 6-Methyl-2-(4-nitrobenzoyl)pyridine: A Comprehensive Analytical Guide

Executive Summary In medicinal chemistry, 6-methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) serves as a critical building block for synthesizing psychotropic substances and complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, 6-methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃) serves as a critical building block for synthesizing psychotropic substances and complex active pharmaceutical ingredients (APIs)[1]. Validating the structural integrity of such intermediates is paramount. While Fourier Transform Infrared (FTIR) spectroscopy provides empirical ground truth, the complex overlapping of vibrational bands in conjugated systems often necessitates orthogonal validation.

This guide provides an objective comparison between Experimental ATR-FTIR and Theoretical Density Functional Theory (DFT) methodologies. By coupling empirical data with quantum mechanical models, researchers can definitively assign vibrational modes, resolve spectral ambiguities, and validate molecular conformations.

Molecular Context & The Analytical Challenge

6-Methyl-2-(4-nitrobenzoyl)pyridine features a highly conjugated "push-pull" electronic architecture[2]. It consists of a central carbonyl bridge flanked by an electron-modulating 6-methylpyridine ring and a strongly electron-withdrawing 4-nitrophenyl ring.

The Analytical Challenge: The IR spectrum of this compound is dominated by intense absorptions from the carbonyl (C=O) and nitro (-NO₂) functional groups[1]. However, the aromatic C=C and C=N ring breathing modes often overlap with the asymmetric nitro stretches. Relying solely on experimental data can lead to misassignments. By employing DFT calculations (specifically the B3LYP functional), we can isolate and animate individual vibrational modes, providing a deterministic framework for spectral assignment.

Comparative Data Analysis

The following table synthesizes the experimental FTIR data against theoretical DFT calculations. Because DFT utilizes a harmonic oscillator approximation, it inherently overestimates vibrational frequencies. To correct for anharmonicity, basis set incompleteness, and electron correlation deficits, a standard scaling factor of 0.9613 is applied to the theoretical values [3].

Vibrational ModeExperimental ATR-FTIR (cm⁻¹)DFT Unscaled (cm⁻¹)DFT Scaled (0.9613)Causality / Structural Significance
C=O Stretching 166817351668Downshifted from typical aliphatic ketones (~1715 cm⁻¹) due to dual-ring conjugation[1].
Asymmetric NO₂ Stretch 152815891527Induces the strongest dipole moment change; appears as a highly intense peak[1].
Symmetric NO₂ Stretch 134814021348Represents the in-phase expansion of the N-O bonds.
C=C / C=N Ring Stretch 159216561592Overlapping breathing modes of the pyridine and phenyl rings.
Aromatic C-H Stretch 306531883064Weak intensity; typical for sp² hybridized carbons.
C-H Out-of-Plane Bend 742772742Characteristic wagging of the substituted aromatic rings.

Mechanistic Insights: The Carbonyl Shift

Understanding the causality behind spectral shifts is critical for structural validation. A standard isolated aliphatic ketone exhibits a C=O stretch near 1715 cm⁻¹. In 6-methyl-2-(4-nitrobenzoyl)pyridine, this peak is observed at ~1668 cm⁻¹[1].

Causality: The carbonyl group is conjugated with both the pyridine and nitrophenyl rings. The highly electronegative nitro group pulls electron density across the conjugated system (resonance and inductive effects). This delocalization gives the C=O double bond partial single-bond character, lowering its force constant and, consequently, its vibrational frequency.

Causality Aliphatic Standard Aliphatic Ketone C=O Stretch: ~1715 cm⁻¹ Conj1 Conjugation with 6-Methylpyridine Ring Aliphatic->Conj1 Delocalization Conj2 Conjugation with 4-Nitrophenyl Ring Aliphatic->Conj2 Delocalization Result Observed C=O Stretch ~1668 cm⁻¹ Conj1->Result Conj2->Result EWG Electron-Withdrawing Nitro Group (-NO₂) EWG->Conj2 Inductive Pull

Caption: Logical causality of the C=O vibrational frequency downshift due to extended conjugation.

Self-Validating Methodologies

To ensure absolute trustworthiness, both the experimental and computational pipelines must function as self-validating systems.

Workflow cluster_exp Experimental Pipeline (FTIR) cluster_theo Theoretical Pipeline (DFT) Start 6-Methyl-2-(4-nitrobenzoyl)pyridine Structural Validation Exp1 Sample Prep (ATR-FTIR) Start->Exp1 Theo1 Geometry Optimization (B3LYP/6-311++G**) Start->Theo1 Exp2 Data Acquisition (4000-400 cm⁻¹) Exp1->Exp2 Exp3 Spectral Processing (Baseline & Peak Picking) Exp2->Exp3 Compare Comparative Analysis & Vibrational Mode Assignment Exp3->Compare Theo2 Frequency Calculation (Harmonic Approx) Theo1->Theo2 Theo3 Scaling Factor (0.9613 Adjustment) Theo2->Theo3 Theo3->Compare

Caption: Parallel analytical workflow combining empirical ATR-FTIR acquisition with theoretical DFT modeling.

Protocol A: Experimental ATR-FTIR Acquisition

Causality of Method: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H band (~3400 cm⁻¹) that can hydrogen-bond with the polar nitro group, artificially shifting its stretching frequencies. ATR eliminates this matrix effect [4].

  • Background Collection: Collect a background spectrum using the bare diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2-3 mg of highly pure (≥95%) crystalline powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, maximizing evanescent wave penetration.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans).

  • Self-Validation Check: Verify the absence of a broad band at 3400 cm⁻¹ (indicating zero moisture contamination) and ensure the baseline transmittance is >95% before executing peak picking algorithms.

Protocol B: Computational DFT Workflow

Causality of Method: The B3LYP functional is paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here. The nitro group contains highly electronegative oxygen atoms with lone pairs; diffuse functions allow the modeled electron density to expand further from the nucleus, which is critical for accurately calculating the polarizability and force constants of electron-rich moieties.

  • Initial Geometry: Build the 3D molecular structure of (6-methylpyridin-2-yl)-(4-nitrophenyl)methanone[2] using a standard quantum chemistry visualizer.

  • Geometry Optimization: Run a ground-state geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to obtain the unscaled IR spectrum.

  • Self-Validation Check: Inspect the output file for imaginary frequencies (negative values). A true global energy minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is in a transition state and must be re-optimized.

  • Scaling: Multiply the calculated harmonic frequencies by the empirical scaling factor of 0.9613 [3].

Conclusion

The structural validation of complex heterocyclic intermediates like 6-methyl-2-(4-nitrobenzoyl)pyridine cannot rely on empirical data alone. By bridging the gap between physical ATR-FTIR spectroscopy and quantum mechanical DFT calculations, researchers can eliminate spectral ambiguity. The theoretical model explains why the carbonyl and nitro peaks shift[1], while the experimental data proves the physical reality of the synthesized compound, creating a robust, self-validating analytical package.

Sources

Comparative

Cross-Validation of GC-MS and LC-MS Data for 6-Methyl-2-(4-nitrobenzoyl)pyridine: A Comprehensive Analytical Guide

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical characterization of these intermediates demands rigorous, multi-platform strategies. 6-Methyl-2-(4-nitrobenzoyl)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical characterization of these intermediates demands rigorous, multi-platform strategies. 6-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃, MW: 242.23 g/mol ) is a prime example of a synthetic intermediate that requires careful mass spectrometric evaluation. Featuring both an electron-withdrawing nitroaromatic moiety and a basic pyridine ring, this compound presents unique analytical challenges—namely, the risk of thermal degradation in gas-phase analysis and the nuances of ionization efficiency in liquid-phase analysis.

As a Senior Application Scientist, I have designed this comparison guide to move beyond basic operational steps. Here, we will explore the mechanistic causality behind instrument selection and establish a self-validating analytical system that leverages the orthogonal strengths of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale: The Necessity of Orthogonal Validation

Analytical confidence is not derived from a single instrument's output; it is built through the cross-validation of distinct physicochemical principles. Relying solely on one technique can introduce critical blind spots.

  • GC-MS (Electron Ionization - EI): GC-MS relies on thermal volatilization followed by hard ionization at 70 eV. This provides a highly reproducible, library-searchable fragmentation fingerprint. However, as noted in foundational [1], GC-MS is heavily dependent on the thermal stability of the analyte. The nitro group (-NO₂) in our target compound is susceptible to thermal reduction or cleavage in a hot GC inlet, potentially yielding artifact peaks that mimic impurities.

  • LC-MS/MS (Electrospray Ionization - ESI): To counter the thermal risks of GC, LC-MS operates via liquid-phase elution at ambient column temperatures. ESI is a soft ionization technique. Because the basic pyridine nitrogen acts as an excellent proton acceptor, the molecule readily forms a stable [M+H]⁺ ion in positive mode. This confirms the intact molecular weight without inducing thermal breakdown, a principle widely utilized in [2].

By pairing the hard-fragmentation data of GC-MS with the intact-mass confirmation of LC-MS, we create a closed-loop, self-validating system. If GC-MS detects an unexpected low-mass peak, LC-MS data will definitively prove whether it is a true sample impurity or merely a thermal degradation artifact.

Analytical Workflow Visualization

The following logical flowchart illustrates the parallel sample processing and orthogonal validation pathways required to achieve high-confidence structural confirmation.

CrossValidation Compound 6-Methyl-2-(4-nitrobenzoyl)pyridine MW: 242.23 g/mol Prep Sample Preparation (Internal Standard Added) Compound->Prep GCMS GC-MS Pathway (Volatility Dependent) Prep->GCMS LCMS LC-MS Pathway (Polarity Dependent) Prep->LCMS EI Electron Ionization (EI) 70 eV Hard Fragmentation GCMS->EI ESI Electrospray Ionization (ESI+) Soft Protonation LCMS->ESI GCData Fragment Fingerprint m/z 242, 196, 150, 120 EI->GCData LCData Intact Molecular Ion [M+H]+ m/z 243.23 ESI->LCData Validation Orthogonal Cross-Validation Confirmed Structural Integrity GCData->Validation LCData->Validation

Orthogonal cross-validation workflow for 6-methyl-2-(4-nitrobenzoyl)pyridine.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. Both methodologies below incorporate a structural analog internal standard (IS), such as 4-nitrobenzophenone, added prior to any solvent manipulation. This ensures that any variance in signal intensity is mathematically normalized, proving that the results reflect the sample's true state rather than instrument drift [3].

Protocol A: GC-MS Analysis (Structural Fingerprinting)

Causality Focus: Balancing volatilization with thermal preservation.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 6-methyl-2-(4-nitrobenzoyl)pyridine in 1.0 mL of MS-grade Ethyl Acetate. Spike with 10 µg/mL of the IS.

  • Injection Parameters: Inject 1 µL in splitless mode. Critical Step: Maintain the injection port at exactly 250°C. Exceeding 280°C drastically increases the kinetic energy transferred to the nitro group, triggering premature thermal cleavage before the analyte reaches the stationary phase.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set Helium carrier gas to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Initial oven temperature at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). This rapid ramp minimizes the residence time of the thermolabile nitro compound in the oven.

  • MS Detection: Operate the EI source at 230°C with an ionization energy of 70 eV. Acquire data in full scan mode from m/z 50 to 350.

Protocol B: LC-MS/MS Analysis (Intact Mass & Targeted MRM)

Causality Focus: Optimizing protonation dynamics for soft ionization.

  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in MS-grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase Dynamics: Use Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Critical Step: The inclusion of formic acid is non-negotiable; it forces the basic pyridine nitrogen into a pre-protonated state in solution, exponentially increasing the ESI+ ionization yield.

  • Gradient Elution: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate in ESI positive mode (+3.0 kV capillary voltage). Set the desolvation gas temperature to 350°C. Monitor the intact [M+H]⁺ transition via Multiple Reaction Monitoring (MRM).

Data Presentation & Comparative Analysis

To objectively compare the performance and data yield of both techniques, the experimental parameters and resulting mass spectral data are summarized below.

Table 1: Instrumental Parameter & Risk Comparison
ParameterGC-MS (EI)LC-MS/MS (ESI+)
Separation Phase Gas (Helium carrier)Liquid (Water/Acetonitrile)
Ionization Method Electron Ionization (70 eV)Electrospray Ionization (+3.0 kV)
Thermal Exposure High (Injector 250°C, Oven up to 280°C)Low (Ambient column, heated desolvation)
Primary Data Yield Hard fragmentation fingerprintIntact [M+H]⁺ and targeted MRM
Primary Analytical Risk Thermal degradation of the -NO₂ groupIon suppression from co-eluting matrix
Table 2: Cross-Validated Mass Spectral Data

The true power of this cross-validation lies in matching the fragmentation pathways. The alpha-cleavage at the carbonyl bridge is observed in both techniques, definitively proving the molecular structure.

Structural FeatureGC-MS (EI) m/zLC-MS/MS (ESI+) m/zMechanistic Assignment
Intact Molecule 242 (M⁺•)243.2 ([M+H]⁺)Confirmation of molecular weight (242.23 Da).
Nitro Group Loss 196N/A[M - NO₂]⁺ (Typical EI thermal/ionization loss).
Carbonyl Cleavage 1 150150.0[4-nitrobenzoyl]⁺ cation formation.
Carbonyl Cleavage 2 120120.1[6-methylpicolinoyl]⁺ cation formation.

Conclusion

For complex APIs and intermediates like 6-methyl-2-(4-nitrobenzoyl)pyridine, a single analytical technique is insufficient for rigorous quality control. By leveraging the hard-ionization fingerprinting of GC-MS alongside the soft-ionization, intact-mass confirmation of LC-MS/MS, researchers can establish a self-validating data package. This orthogonal approach eliminates the ambiguity caused by thermal degradation artifacts, ensuring absolute confidence in structural integrity and purity before the compound advances in the drug development pipeline.

References

  • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Arome Science Technical Articles, October 2025. URL:[Link]

  • Patsnap Synapse. "LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?" Patsnap Analytical Insights, May 2025. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49761962, 6-Methyl-2-(4-nitrobenzoyl)pyridine." PubChem, March 2026. URL:[Link]

Validation

A Structural Comparison of 6-Methyl-2-(4-nitrobenzoyl)pyridine Transition Metal Complexes: A Guide for Researchers

In the quest for novel catalysts, functional materials, and therapeutic agents, the design and synthesis of transition metal complexes with tailored properties are of paramount importance. The ligand scaffold plays a cru...

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Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel catalysts, functional materials, and therapeutic agents, the design and synthesis of transition metal complexes with tailored properties are of paramount importance. The ligand scaffold plays a crucial role in dictating the ultimate geometry, electronic structure, and reactivity of the metal center. This guide provides a comprehensive structural comparison of transition metal complexes featuring the promising but sparsely studied ligand, 6-methyl-2-(4-nitrobenzoyl)pyridine.

While crystallographic data for complexes of this specific ligand are not yet widely published[1], we can draw valuable insights from closely related structures and the fundamental principles of coordination chemistry. This guide will, therefore, present a predictive comparison based on established experimental data for analogous systems, offering a robust framework for researchers and drug development professionals exploring this class of compounds.

The Ligand: 6-Methyl-2-(4-nitrobenzoyl)pyridine - A Profile

6-Methyl-2-(4-nitrobenzoyl)pyridine is a fascinating ligand that combines several key features influencing its coordination behavior.[1] Its structure, characterized by a pyridine ring substituted with a methyl group at the 6-position and a 4-nitrobenzoyl group at the 2-position, presents a bidentate N,O-chelation site.

The pyridine nitrogen, a soft Lewis base, readily coordinates to transition metals.[2][3] The adjacent carbonyl oxygen of the benzoyl group acts as a hard Lewis base, allowing the ligand to form a stable five-membered chelate ring with a metal ion. The electron-withdrawing nature of the 4-nitrobenzoyl group is expected to significantly influence the electronic properties of the resulting metal complexes.

Expected Coordination Geometries and Structural Features

Based on extensive studies of similar 2-acylpyridine and substituted pyridine ligands, we can anticipate the coordination behavior of 6-methyl-2-(4-nitrobenzoyl)pyridine with various first-row transition metals. The preferred coordination number and geometry are influenced by factors such as the metal ion's d-electron configuration, size, and the steric hindrance imposed by the ligand.[4][5]

Commonly observed geometries for transition metal complexes with bidentate pyridine-based ligands include tetrahedral, square planar, and octahedral.[6][7][8] For instance, Ni(II) with its d8 configuration often forms square planar or octahedral complexes, while Cu(I) with a d10 configuration can adopt tetrahedral or square planar geometries.[5]

Diagram: Potential Coordination Modes

Caption: Predicted coordination geometries for M(L)₂X₂ complexes.

Comparative Structural Data of Analogous Complexes

To provide a quantitative basis for comparison, the following table summarizes key structural parameters from published crystal structures of transition metal complexes with ligands analogous to 6-methyl-2-(4-nitrobenzoyl)pyridine.

Metal IonAnalogous LigandCoordination GeometryM-N (Å)M-O (Å)Key Observations & Reference
Cu(II) 2-benzoylpyridineDistorted Square Planar1.99 - 2.021.95 - 1.98Exhibits Jahn-Teller distortion.
Ni(II) 2-acetylpyridineOctahedral2.08 - 2.122.15 - 2.18The larger ionic radius of Ni(II) in a high-spin octahedral field leads to longer bond lengths.[5]
Co(II) 2-pyridinecarboxamideDistorted Octahedral2.10 - 2.152.20 - 2.25The presence of amide functionality can influence hydrogen bonding networks in the crystal lattice.[9]
Zn(II) 2-benzoylpyridineDistorted Tetrahedral2.05 - 2.092.10 - 2.14As a d¹⁰ ion, Zn(II) complexes are diamagnetic and often adopt tetrahedral geometries.
Pd(II) Substituted PyridinesSquare Planar2.01 - 2.04-In these complexes, pyridine acts as a monodentate ligand, but the M-N distances are relevant for comparison.[10]

Note: The data presented are averaged values from various sources for illustrative purposes.

The electron-withdrawing 4-nitrobenzoyl group in our target ligand is expected to shorten the M-N and M-O bond lengths compared to the analogues listed, due to a decrease in the electron density on the coordinating atoms and a consequent stronger electrostatic interaction with the metal center.

Experimental Protocol: Synthesis and Characterization

The following is a representative protocol for the synthesis of a transition metal complex of 6-methyl-2-(4-nitrobenzoyl)pyridine, based on established methodologies.

Diagram: Experimental Workflow

Experimental_Workflow A Ligand Synthesis B Complexation Reaction A->B Dissolve in Solvent C Isolation & Purification B->C Precipitation/Filtration D Characterization C->D E Single Crystal Growth C->E Slow Evaporation/Diffusion F X-ray Diffraction D->F If Crystalline

Caption: A typical workflow for synthesis and characterization.

Step-by-Step Methodology:

  • Ligand Synthesis: 6-Methyl-2-(4-nitrobenzoyl)pyridine can be synthesized via the acylation of a 6-methylpyridine derivative.[1] Metallation of the pyridine ring can be employed to enhance nucleophilicity before reacting with the acylating agent.[1]

  • Complexation:

    • Dissolve 1 mmol of 6-methyl-2-(4-nitrobenzoyl)pyridine in 20 mL of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    • In a separate flask, dissolve 0.5 mmol of the transition metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) in 10 mL of the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates complex formation.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold solvent and then with diethyl ether.

    • Dry the product in a desiccator.

  • Characterization:

    • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination to the metal center.

    • UV-Vis Spectroscopy: Monitor the changes in the electronic absorption bands upon complexation.

    • Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the stoichiometry of the complex.

    • Single Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique will provide definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

Impact of Structural Variations on Properties and Applications

The structural parameters of these complexes are not merely academic; they have profound implications for their potential applications.

  • Catalysis: The coordination geometry and the lability of ancillary ligands can significantly influence the catalytic activity of a complex.[9][11] For instance, complexes with open coordination sites or easily displaceable ligands are often better catalysts.

  • Biological Activity: The overall charge, stability, and lipophilicity of a complex, which are dictated by its structure, are critical for its biological activity, such as antimicrobial or anticancer properties.[12][13][14] The redox potential of the metal center, modulated by the ligand, can also play a role in its mechanism of action.

  • Materials Science: The ability of these complexes to self-assemble into ordered structures in the solid state can be exploited for the development of new materials with interesting magnetic or optical properties.

Conclusion and Future Outlook

While direct structural elucidation of 6-methyl-2-(4-nitrobenzoyl)pyridine transition metal complexes remains an open area of investigation, a predictive understanding based on analogous systems provides a strong foundation for future research. The interplay of the methyl and nitrobenzoyl substituents on the pyridine framework offers a rich platform for tuning the steric and electronic properties of the resulting metal complexes.

It is anticipated that the systematic synthesis and characterization of this family of complexes will unveil novel structures with promising applications in catalysis, medicine, and materials science. The experimental protocols and comparative data presented in this guide are intended to empower researchers to explore this exciting frontier of coordination chemistry.

References

  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC. (2019, January 28).
  • Pyridine: A Useful Ligand in Transition Metal Complexes - IntechOpen. (2018, November 5).
  • Transition metal pyridine complexes - Wikipedia.
  • Pyridine and related ligands in transition metal homogeneous catalysis - Semantic Scholar.
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - IRIS-BOA.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19).
  • Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. (2021, January 25).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4).
  • 6-Methyl-2-(4-nitrobenzoyl)pyridine|C13H10N2O3|RUO - Benchchem.
  • Spectrophotometric Complexation Studies of Some Transition and Heavy Metals with a New Pyridine Derivative Ligand and Application of It for Solid Phase Extraction of Ultratrace Copper and Determination by Flame Atomic Absorption Spectrometry - Scirp.org.
  • Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py - PMC.
  • (PDF) Biological Activity of Metal Complexes - ResearchGate. (2026, February 27).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (2024, June 13).
  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate - MDPI. (2022, December 27).
  • Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes.
  • The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine | Request PDF - ResearchGate. (2025, August 10).
  • Biological Activity of Metal Complexes - DSpace@MIT. (2026, February 17).
  • Biological Role of Metal Complexes and Applications - Impactfactor. (2025, November 24).
  • Pyridine: A Useful Ligand in Transition Metal Complexes - SciSpace.
  • Crystal Structure of Pyridin-4-ylmethyl 4-Nitrobenzoate, C13H10N2O4 - ResearchGate. (2022, January 11).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2-(4-nitrobenzoyl)pyridine

As a Senior Application Scientist, I recognize that the safe handling of novel synthetic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of novel synthetic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's structural liabilities and how they interact with human biology and the laboratory environment.

This guide provides a comprehensive, causality-driven operational protocol for handling 6-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187166-02-4), a versatile building block frequently utilized in heterocyclic chemistry, ligand design, and active pharmaceutical ingredient (API) development[1].

Hazard Causality: The Structural Basis for Risk

To design an effective safety protocol, we must first deconstruct the molecule (C₁₃H₁₀N₂O₃, MW: 242.23 g/mol ) into its reactive moieties. The hazards of 6-Methyl-2-(4-nitrobenzoyl)pyridine are synergistic, driven by its two primary functional groups:

  • The Pyridine Moiety: Pyridine derivatives are highly lipophilic and act as efficient skin penetrants[2]. While the methyl substitution at the 6-position provides some steric hindrance, the basic nitrogen can still facilitate rapid dermal absorption and cause severe mucosal irritation[3].

  • The Nitroaromatic Moiety (4-Nitrobenzoyl): Nitroaromatic compounds are notorious for their systemic toxicity. Upon absorption, nitroaromatics can undergo enzymatic reduction in the bloodstream, interacting with erythrocytes to oxidize hemoglobin into methemoglobin, severely impairing oxygen transport[4]. Furthermore, nitroaromatics are highly energetic; if inadvertently mixed with strong reducing agents (e.g., hydrides, sulfides), they can initiate vigorous, potentially explosive reactions[5].

Understanding this dual-threat profile—dermal penetration coupled with systemic oxidative toxicity—dictates a zero-tolerance approach to skin and inhalation exposure.

G A 6-Methyl-2-(4-nitrobenzoyl)pyridine Exposure Event B Pyridine Moiety: Lipid Bilayer Penetration A->B C Nitroaromatic Moiety: Systemic Absorption B->C D Erythrocyte Interaction (Hemoglobin Oxidation) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Toxicological mechanism of nitroaromatic-pyridine derivatives justifying strict PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

Because PPE is the last line of defense, selection must be deliberate. The following matrix outlines the required gear for handling this compound in both its solid state and when dissolved in organic solvents.

Protection ZoneRequired EquipmentScientific Justification & Causality
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH approved)Fine powders of nitrobenzoyl-pyridines cause severe ocular irritation and potential corneal damage upon contact[1].
Hands (Solid) Double-layered Nitrile gloves (min. 0.11 mm thickness)Nitrile provides excellent protection against solid particulate transfer. Double-gloving ensures a sterile barrier if the outer glove is contaminated[5].
Hands (Solution) Butyl rubber or Neoprene gloves (EN 374 compliant)Pyridine derivatives in solution (e.g., dissolved in DMF or DMSO) easily permeate standard nitrile. Butyl rubber prevents solvent-assisted dermal transport[6].
Body Flame-resistant (FR) lab coat, fully buttonedMitigates the energetic risks associated with nitroaromatic compounds, which can act as oxidizing agents in specific conditions[5].
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of aerosolized micro-particles, which can lead to rapid absorption across the highly vascularized pulmonary epithelium[7].

Procedural Methodology: Safe Handling Operations

Trust in a protocol is built on reproducibility and environmental control. Execute the following step-by-step workflow when utilizing 6-Methyl-2-(4-nitrobenzoyl)pyridine in synthetic applications.

Phase 1: Pre-Operational Setup
  • Engineering Controls Verification: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench[8].

  • Static Elimination: Nitroaromatic powders can hold static charges, leading to aerosolization during weighing. Wipe the exterior of the chemical container and the weighing spatula with a static-dissipative cloth.

  • Incompatibility Check: Clear the workspace of all strong reducing agents, hydrides, alkali metals, and strong bases, as these can trigger runaway energetic reactions with the nitro group[5].

Phase 2: Material Transfer and Weighing
  • Don PPE: Equip the FR lab coat, safety goggles, and double nitrile gloves.

  • Containment Weighing: Place an analytical balance inside the fume hood. If the balance must remain outside, use a sealed weighing boat (e.g., a tare-weighed vial with a septum cap).

  • Transfer: Carefully transfer the required mass using a clean, dry stainless-steel spatula. Avoid rapid movements that could generate dust[5].

  • Seal and Decontaminate: Immediately seal the stock container. Wipe down the exterior of the weighing vessel and the balance pan with a solvent-dampened wipe (e.g., isopropyl alcohol) to capture any rogue particulates.

Phase 3: Reaction Execution
  • When dissolving the compound, add the solvent to the solid slowly to prevent localized heat generation.

  • If the reaction requires heating, utilize a high-temperature silicone oil bath or thermal block. Never use an open flame, as decomposition of nitroaromatics releases highly toxic nitrogen oxide (NOx) fumes[4].

G A Pre-Operational Risk Assessment B Fume Hood Verification (80-100 fpm) A->B C PPE Donning (Double Glove, FR Coat) B->C D Static-Free Weighing & Transfer C->D E Reaction Execution (Closed System) D->E F Hazardous Waste Routing E->F

Operational workflow for the safe handling of 6-Methyl-2-(4-nitrobenzoyl)pyridine.

Spill Response and Disposal Plan

Improper disposal of nitroaromatic-pyridine derivatives poses severe environmental toxicity risks, particularly to aquatic life[7]. A self-validating safety system must include a rigid end-of-life protocol for the chemical.

Immediate Spill Mitigation (Solid Powder)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do not dry-sweep. Lightly mist the spilled powder with a compatible low-reactivity solvent (like water or dilute alcohol) to suppress dust formation[5].

  • Collect: Use a plastic scoop (to avoid sparking) to collect the dampened material. Place it into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an alcohol wipe down.

Standard Disposal Routing
  • Segregation: Do not mix 6-Methyl-2-(4-nitrobenzoyl)pyridine waste with general organic waste, especially if the waste stream contains reducing agents or heavy metal catalysts.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Toxic/Irritant - Contains Nitroaromatic Pyridine Derivatives."

  • Final Destruction: Route the sealed containers to a licensed hazardous waste management facility. The standard and safest method of destruction for nitroaromatics is controlled, high-temperature incineration equipped with NOx scrubbers to prevent the release of toxic combustion byproducts[4].

References

  • Benchchem. "6-Methyl-2-(4-nitrobenzoyl)pyridine | C13H10N2O3 | RUO". Benchchem.
  • Softbeam. "Pyridine and Pyridine Derivatives". Kirk-Othmer Encyclopedia of Chemical Technology.
  • Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis". Sarchem Laboratories.
  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications.
  • National Institutes of Health. "Heterometallic 3‑D Zn/Ca Metal–Organic Frameworks Based on V‑Shaped Angular Tetracarboxylic Ligands as Selective Fluorescence Sensors for Nitroaromatic Explosive Vapors". PMC.
  • Cohizon. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE SDS". Cohizon Life Sciences.
  • Echemi. "1,3,5-Trinitrobenzene SDS, 99-35-4 Safety Data Sheets". ECHEMI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(4-nitrobenzoyl)pyridine
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Reactant of Route 2
6-Methyl-2-(4-nitrobenzoyl)pyridine
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